molecular formula C22H40O5 B1162974 17,20-dimethyl Prostaglandin F1α

17,20-dimethyl Prostaglandin F1α

Cat. No.: B1162974
M. Wt: 384.6
InChI Key: GBYMYPWDCSUFAK-SXCZBBCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,20-dimethyl PGF1α is an analog of the limaprost family with structural modifications intended to give it a prolonged half-life and greater potency. Limaprost is an analog of PGE1 which is orally active in both rats and guinea pigs. The additional methyl groups in the lower side chain confer a 10-1,000 fold increase in potency over the parent compound. 17,20-dimethyl PGF1α has lower side chain modifications identical to limaprost. There are no published reports describing the pharmacology of 17,20-dimethyl PGF1α.

Properties

Molecular Formula

C22H40O5

Molecular Weight

384.6

InChI

InChI=1S/C22H40O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h12-13,16-21,23-25H,3-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17+,18+,19+,20-,21+/m0/s1

InChI Key

GBYMYPWDCSUFAK-SXCZBBCHSA-N

SMILES

O[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@@H](O)C[C@@H](C)CCCC)[C@H](O)C1

Synonyms

17,20-dimethyl PGF1α

Origin of Product

United States

Foundational & Exploratory

The Convergent Synthesis of 17,20-dimethyl Prostaglandin F1α: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, research-level overview of a robust synthetic pathway for 17,20-dimethyl Prostaglandin F1α, a complex analog of the prostaglandin F series. Prostaglandins and their analogs are of significant interest in medicinal chemistry and drug development due to their diverse physiological activities. The 17,20-dimethyl modification, characteristic of the limaprost family of analogs, is designed to enhance metabolic stability and potency.[1][2] This guide is structured for researchers, medicinal chemists, and drug development professionals, offering a detailed exposition of a convergent synthetic strategy rooted in the seminal Corey lactone approach. We will dissect each key transformation, from the stereocontrolled construction of the cyclopentanoid core to the strategic introduction of the uniquely branched α- and ω-side chains. Each section integrates theoretical principles with practical, field-proven insights, ensuring that the described protocols are not merely procedural but also mechanistically understood and self-validating.

Introduction: The Rationale for 17,20-dimethyl PGF1α

Prostaglandin F1α (PGF1α) is a primary prostaglandin derived from dihomo-γ-linolenic acid via the cyclooxygenase pathway.[3] Like other prostaglandins, it is a potent lipid mediator involved in a myriad of physiological processes but suffers from rapid in vivo metabolism, limiting its therapeutic potential. The synthesis of structurally modified analogs aims to overcome these limitations by improving the pharmacokinetic and pharmacodynamic profile.[4]

The target molecule, 17,20-dimethyl PGF1α, incorporates two key modifications relative to the parent PGF1α structure: the absence of the C5-C6 double bond and the presence of two methyl groups at the C17 and C20 positions of the ω-side chain. These methyl branches are intended to sterically hinder enzymatic oxidation, a primary route of prostaglandin catabolism, thereby prolonging the compound's half-life and enhancing its biological activity.[1][2]

Our synthetic strategy is anchored by the Corey lactone, a highly versatile and stereochemically rich intermediate that has been the cornerstone of prostaglandin synthesis for decades.[5][6][7][8] This convergent approach allows for the independent synthesis of the core structure and the side chains, which are then coupled in a sequential and controlled manner.

Overall Synthetic Strategy

The synthesis of 17,20-dimethyl PGF1α is a multi-stage process that can be conceptually divided into three main phases:

  • Construction of the Core Cyclopentanoid Intermediate: The synthesis of the pivotal Corey lactone diol, which contains the requisite stereochemistry of the cyclopentane ring.

  • Synthesis of the ω-Side Chain Precursor: The preparation of a custom β-ketophosphonate bearing the 17,20-dimethyl moiety.

  • Sequential Side Chain Installation and Final Elaboration: The coupling of the ω- and α-side chains to the core intermediate, followed by final functional group manipulations and deprotection.

This strategy is visualized in the following retrosynthetic analysis:

Retrosynthesis Target 17,20-dimethyl PGF1α Intermediate1 Protected Prostaglandin Target->Intermediate1 Deprotection Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Wittig Reaction (α-Chain) Corey_Aldehyde Corey Aldehyde Intermediate2->Corey_Aldehyde Stereoselective Reduction Omega_Chain ω-Side Chain Phosphonate Intermediate2->Omega_Chain Horner-Wadsworth-Emmons (ω-Chain) Corey_Lactone Corey Lactone Diol Corey_Aldehyde->Corey_Lactone Oxidation Alpha_Chain α-Side Chain Ylide Corey_Lactone_Synthesis cluster_0 Corey Lactone Synthesis Cyclopentadiene Cyclopentadiene Bicycloheptenone Bicycloheptenone Cyclopentadiene->Bicycloheptenone Diels-Alder Bicyclic Lactone Bicyclic Lactone Bicycloheptenone->Bicyclic Lactone Baeyer-Villiger Oxidation Iodolactone Iodolactone Bicyclic Lactone->Iodolactone Iodolactonization Corey Lactone Diol Corey Lactone Diol Iodolactone->Corey Lactone Diol Multi-step Elaboration

Caption: Key transformations in the synthesis of the Corey lactone.

Synthesis of the ω-Side Chain Phosphonate

The unique 17,20-dimethylated ω-side chain requires the synthesis of a custom phosphonate reagent, specifically dimethyl (2-oxo-4,7-dimethyloctyl)phosphonate. As this is not a commercially available reagent, a plausible and efficient synthesis is proposed here, based on well-established organophosphorus chemistry.

Proposed Synthesis of Dimethyl (2-oxo-4,7-dimethyloctyl)phosphonate:

The synthesis begins with the commercially available 2,5-dimethylhexanoic acid, which can be homologated to the required 4,7-dimethyloctanoic acid.

  • Chain Extension of 2,5-dimethylhexanoic acid: A standard chain extension protocol, such as the Arndt-Eistert homologation or a malonic ester synthesis, can be employed to add two carbons to the carboxylic acid, yielding 4,7-dimethyloctanoic acid.

  • Conversion to an Activated Carboxylic Acid Derivative: The resulting 4,7-dimethyloctanoic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl ester via Fischer esterification).

  • Acylation of Dimethyl Methylphosphonate Anion: The lithium anion of dimethyl methylphosphonate is generated by deprotonation with a strong base like n-butyllithium at low temperature. [7]This nucleophilic species then reacts with the previously synthesized ester of 4,7-dimethyloctanoic acid in a Claisen-like condensation to furnish the target β-ketophosphonate. [7]This method is often preferred over the Michaelis-Arbuzov reaction for preparing β-ketophosphonates from carboxylic acid derivatives as it avoids the harsher conditions that can be required for the latter. [7]

Omega_Chain_Synthesis cluster_1 ω-Side Chain Precursor Synthesis 2,5-Dimethylhexanoic Acid 2,5-Dimethylhexanoic Acid 4,7-Dimethyloctanoic Acid 4,7-Dimethyloctanoic Acid 2,5-Dimethylhexanoic Acid->4,7-Dimethyloctanoic Acid Chain Extension Methyl 4,7-dimethyloctanoate Methyl 4,7-dimethyloctanoate 4,7-Dimethyloctanoic Acid->Methyl 4,7-dimethyloctanoate Esterification Target Phosphonate Target Phosphonate Methyl 4,7-dimethyloctanoate->Target Phosphonate Acylation of (MeO)2P(O)CH2Li Dimethyl Methylphosphonate Dimethyl Methylphosphonate Dimethyl Methylphosphonate->Target Phosphonate

Caption: Proposed synthetic route to the ω-side chain phosphonate.

Assembly of the Prostaglandin Framework

With the Corey lactone and the custom ω-side chain phosphonate in hand, the final assembly can proceed.

Step 1: Preparation of the Corey Aldehyde

The protected Corey lactone is reduced to the corresponding lactol (a hemiacetal) using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). The lactol is then oxidized to the "Corey aldehyde" using an oxidant such as the Collins reagent or pyridinium chlorochromate (PCC).

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of prostaglandin synthesis, enabling the stereoselective formation of the C13-C14 trans-double bond. [9][10][11]The previously synthesized dimethyl (2-oxo-4,7-dimethyloctyl)phosphonate is deprotonated with a base such as sodium hydride to form a phosphonate carbanion. [11]This nucleophile then reacts with the Corey aldehyde to yield an α,β-unsaturated ketone (enone). The HWE reaction is generally preferred over the Wittig reaction for this step due to the facile aqueous workup to remove the phosphate byproduct and its high E-selectivity. [9][11]

Step 3: Stereoselective Reduction of the C15-Ketone

The C15-keto group of the enone intermediate must be reduced to the 15(S)-hydroxyl group, which is crucial for biological activity. This is a critical stereochemical step. A common and effective method is the use of a bulky reducing agent, such as L-selectride or sodium borohydride in the presence of a cerium(III) salt (Luche reduction). [4]The stereoselectivity is directed by the existing chirality of the molecule.

Step 4: Introduction of the α-Side Chain via Wittig Reaction

After selective protection of the newly formed C15-hydroxyl group (e.g., as a silyl ether), the lactone functionality is again reduced to a lactol. This lactol exists in equilibrium with the open-chain hydroxy aldehyde, which can then undergo a Wittig reaction to install the α-side chain. [12]The appropriate phosphonium ylide, typically (4-carboxybutyl)triphenylphosphonium bromide, is generated using a strong base and reacted with the aldehyde intermediate to form the cis-double bond at the C5-C6 position. However, for PGF1α analogs, the α-side chain is saturated. This is achieved by using a saturated phosphonium ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, and subsequently reducing the newly formed double bond, or by employing a saturated ylide from the outset. For this synthesis, we will proceed with the Wittig reaction followed by hydrogenation of the resulting double bond.

Step 5: Final Deprotection

The final step is the removal of all protecting groups. This often requires a multi-step deprotection sequence. For instance, benzoate esters can be cleaved by hydrolysis with potassium carbonate in methanol, and silyl ethers are typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid in pyridine. [9][13][14][15]

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl (2-oxo-4,7-dimethyloctyl)phosphonate
  • Esterification of 4,7-dimethyloctanoic acid: To a solution of 4,7-dimethyloctanoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) and reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

  • Acylation: To a solution of dimethyl methylphosphonate (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C. A solution of methyl 4,7-dimethyloctanoate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of dimethyl (2-oxo-4,7-dimethyloctyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of the Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel to yield the enone intermediate.

Protocol 3: Stereoselective Reduction of the C15-Ketone
  • Dissolve the enone intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add a solution of L-selectride (1.5 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by 30% hydrogen peroxide and 1 M sodium hydroxide solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the 15(S)-alcohol.

Protocol 4: Wittig Reaction for the α-Side Chain
  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (3.0 eq) in anhydrous THF under an argon atmosphere, add potassium tert-butoxide (6.0 eq).

  • Stir the resulting red-orange ylide solution at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of the lactol (derived from the reduction of the lactone with DIBAL-H, 1.0 eq) in anhydrous THF.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench with water and acidify to pH 4 with citric acid solution.

  • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting product containing the C5-C6 double bond is then hydrogenated over a palladium on carbon catalyst to yield the saturated α-side chain.

Quantitative Data Summary

StepReactionTypical YieldKey Reagents
1Corey Lactone Synthesis20-30% over multiple stepsCyclopentadiene, ketene equivalent, m-CPBA, I2
2ω-Side Chain Phosphonate Synthesis60-70% over 2 stepsDimethyl methylphosphonate, n-BuLi, custom ester
3HWE Reaction75-85%NaH, Corey Aldehyde
4C15-Ketone Reduction80-90% (high diastereoselectivity)L-Selectride or NaBH4/CeCl3
5Wittig Reaction & Hydrogenation50-60% over 2 steps(4-carboxybutyl)triphenylphosphonium bromide, K-tert-butoxide, H2/Pd-C
6Deprotection70-80%TBAF, K2CO3/MeOH

Note: Yields are representative and can vary based on specific protecting groups, reaction scale, and optimization.

Conclusion

The synthesis of 17,20-dimethyl Prostaglandin F1α is a challenging yet achievable goal for experienced synthetic chemists. The strategy outlined in this guide, leveraging the power of the Corey lactone intermediate in a convergent fashion, provides a logical and robust framework for its construction. The key challenges lie in the stereocontrolled synthesis of the core and the preparation of the custom ω-side chain phosphonate. By carefully selecting reagents and reaction conditions, particularly for the stereoselective ketone reduction, high fidelity in the final product can be achieved. This guide serves as a comprehensive resource, blending established, cornerstone reactions of organic synthesis with the specific adaptations required for the creation of this complex and medicinally relevant prostaglandin analog.

References

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl- prostaglandins F2α and E2. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]

  • Umekubo, N., Suga, Y., & Hayashi, Y. (2019). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 10(33), 7728-7732. [Link]

  • Corey, E. J., & Kwiatkowski, G. T. (1966). The Synthesis of Olefins from O,O'-Dialkyl β-Lithioalkylphosphonothioate Esters. Journal of the American Chemical Society, 88(23), 5654-5656. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Iancu, F., Purdel, C., & Găină, L. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Newton, R. F., Reynolds, D. P., Webb, C. F., & Roberts, S. M. (1981). A short and efficient total synthesis of (±) prostaglandin D2 methyl ester involving a new method for the cleavage of a dimethyl-t-butylsilyl ether. Journal of the Chemical Society, Perkin Transactions 1, 2055-2058. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

  • Chem-Station. Silyl Protective Groups. [Link]

  • Johnson, C. R., & Dutra, G. A. (1973). Prostaglandin synthesis. A new approach via conjugate addition. Journal of the American Chemical Society, 95(22), 7777-7782. [Link]

  • Bertin Bioreagent. (n.d.). 17,20-dimethyl Prostaglandin F1α. [Link]

  • Bowler, J., Crossley, N. S., & Dowell, R. I. (1975). The synthesis and biological activity of alkyloxy prostaglandin analogues. Prostaglandins, 9(3), 391-396. [Link]

  • Stork, G., & Takahashi, T. (1977). A new prostaglandin synthesis. A chiral and efficient approach to the Corey intermediate. Journal of the American Chemical Society, 99(4), 1275-1276. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. [Link]

  • PubChem. (n.d.). Prostaglandin F1alpha. [Link]

  • PubChem. (n.d.). 2,7-Dimethyloctanoic acid. [Link]

  • PubChem. (n.d.). 4,5-Dimethyloctanoic acid. [Link]

  • Master Organic Chemistry. (2021, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Sources

Determining the Prostaglandin F1α (FP) Receptor Binding Affinity of 17,20-dimethyl Prostaglandin F1α: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of novel compounds to the Prostaglandin F (FP) receptor, using 17,20-dimethyl Prostaglandin F1α as a representative investigational molecule. While 17,20-dimethyl PGF1α is an analog of the limaprost family, structurally designed for enhanced potency and a prolonged half-life, there are currently no published reports detailing its pharmacology.[1] This guide, therefore, presents the established, gold-standard methodologies that a researcher would employ to determine its binding affinity and functional activity at the FP receptor. We will delve into the principles of radioligand binding assays, provide detailed, step-by-step protocols for competitive binding experiments, and discuss complementary functional assays to build a complete pharmacological profile.

Introduction to the Prostaglandin F Receptor (FP)

The Prostaglandin F receptor (FP) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[2] Its endogenous ligand is Prostaglandin F2α (PGF2α).[2] Activation of the FP receptor is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[3][4] The FP receptor is a significant therapeutic target, particularly in ophthalmology for the treatment of glaucoma, and is also implicated in reproductive functions and cardiovascular diseases.[2][4][5]

The affinity of a ligand for the FP receptor is a critical parameter in drug discovery and development. It dictates the concentration range at which the ligand will exert its biological effects and is a key determinant of its potency and potential for off-target effects.

Foundational Principles of Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] These assays are sensitive and allow for the determination of key pharmacological parameters, including the receptor density (Bmax) and the equilibrium dissociation constant (Kd) for a radioligand, as well as the inhibition constant (Ki) for a non-radiolabeled competitor.[6][8]

There are two primary types of radioligand binding assays:

  • Saturation Binding Assays: These are used to determine the Kd of a radioligand and the Bmax of the receptor in a given tissue or cell preparation. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competitive Binding Assays: These assays are used to determine the affinity of a non-radiolabeled compound (the "competitor") for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the competitor. The competitor displaces the radioligand from the receptor, and the concentration at which 50% of the radioligand is displaced (the IC50) is used to calculate the Ki of the competitor.

Experimental Workflow for Determining FP Receptor Binding Affinity

The following sections outline a detailed workflow for determining the binding affinity of an uncharacterized compound, such as 17,20-dimethyl Prostaglandin F1α, for the FP receptor.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Purpose
HEK293 cells stably expressing the human FP receptorMultiple vendorsSource of FP receptors
[³H]-PGF2α (Radioligand)PerkinElmer, ARCLabeled ligand for binding detection
17,20-dimethyl Prostaglandin F1αCayman Chemical, Bertin BioreagentUnlabeled competitor ligand
PGF2α (unlabeled)Cayman ChemicalReference competitor ligand
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)Sigma-AldrichMaintains optimal binding conditions
Scintillation CocktailPerkinElmerFor detection of radioactivity
96-well filter plates with GF/C filtersMilliporeTo separate bound from free radioligand
Cell Culture and Membrane Preparation
  • Cell Culture: HEK293 cells stably expressing the human FP receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvest: Once confluent, cells are washed with PBS, scraped, and collected by centrifugation.

  • Membrane Preparation: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and intact cells. The supernatant is subsequently centrifuged at a high speed to pellet the cell membranes. The final membrane pellet is resuspended in binding buffer and stored at -80°C.

Competitive Radioligand Binding Assay Protocol

This protocol will determine the inhibitory constant (Ki) of 17,20-dimethyl Prostaglandin F1α.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding buffer, [³H]-PGF2α (at a concentration near its Kd), and the cell membrane preparation.

    • Non-specific Binding: Binding buffer, [³H]-PGF2α, an excess of unlabeled PGF2α (e.g., 10 µM), and the cell membrane preparation.

    • Competition: Binding buffer, [³H]-PGF2α, increasing concentrations of 17,20-dimethyl Prostaglandin F1α (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition counts.

  • Generate Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis culture Cell Culture (HEK293-hFP) harvest Cell Harvest culture->harvest membrane Membrane Preparation harvest->membrane setup Assay Setup (Radioligand + Competitor + Membranes) membrane->setup incubation Incubation to Equilibrium setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve det_ic50 Determine IC50 gen_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow for determining the FP receptor binding affinity.

Functional Characterization: Beyond Binding

While binding affinity is a crucial parameter, it does not provide information about the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Therefore, it is essential to perform functional assays to complement the binding data.

Calcium Mobilization Assay

Given that the FP receptor is Gq-coupled, agonist binding leads to an increase in intracellular calcium.[9][10][11] This can be measured using a fluorescent calcium indicator.

Protocol Overview:

  • Cell Plating: Plate HEK293-hFP cells in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of 17,20-dimethyl Prostaglandin F1α to the wells.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Inositol Phosphate (IP1) Accumulation Assay

As an alternative or confirmatory assay, one can measure the accumulation of inositol phosphate (IP1), a downstream product of PLC activation.[12]

Protocol Overview:

  • Cell Stimulation: Treat HEK293-hFP cells with increasing concentrations of 17,20-dimethyl Prostaglandin F1α in the presence of LiCl (to inhibit IP1 degradation).

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • IP1 Detection: Measure the amount of IP1 in the cell lysate using a commercially available HTRF or ELISA kit.

  • Data Analysis: Plot the IP1 concentration against the logarithm of the compound concentration to determine the EC50.

FP Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 17,20-dimethyl PGF1α FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response

Sources

An Investigator's Guide to the In Vitro Characterization of 17,20-dimethyl PGF1α: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the landscape of prostaglandin research, the exploration of novel analogs offers tantalizing prospects for therapeutic innovation. 17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) represents one such frontier. As an analog of the limaprost family, its structural modifications—specifically the addition of methyl groups in the lower side chain—are intended to confer a prolonged half-life and greater potency, potentially a 10- to 1,000-fold increase over its parent compound.[1][2] However, a thorough review of the scientific literature reveals a critical knowledge gap: there are no published reports describing the pharmacology of 17,20-dimethyl PGF1α.[1][2]

This guide is therefore not a retrospective summary of established facts, but a forward-looking manual for the scientific investigator. It is designed to provide a comprehensive, step-by-step framework for the in vitro characterization of 17,20-dimethyl PGF1α's effects on various cell lines. Drawing upon established methodologies for similar prostaglandin analogs, this whitepaper will equip researchers, scientists, and drug development professionals with the necessary protocols and conceptual understanding to systematically explore the bioactivity of this novel compound. We will proceed from foundational cytotoxicity assessments to more nuanced investigations of cellular functions and signaling pathways, providing a logical and self-validating experimental workflow.

Predicted Mechanism of Action: A Hypothesis-Driven Approach

Given that 17,20-dimethyl PGF1α is an analog of PGF1α, it is hypothesized to exert its effects through the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor by its natural ligand, PGF2α, is known to primarily couple with Gq proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 then triggers the release of intracellular calcium (Ca2+) stores, a key event in many cellular responses.[4] Furthermore, PGF2α has been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, leading to cellular proliferation in some contexts.[5]

While PGF1α is generally less potent than PGF2α at the FP receptor, the structural modifications of 17,20-dimethyl PGF1α are designed to enhance its potency.[1][2][6] Therefore, our initial hypothesis is that 17,20-dimethyl PGF1α will act as an agonist at the FP receptor, initiating a Gq-mediated signaling cascade. It is also possible that it may interact with other prostanoid receptors, a possibility that should be considered in later-stage, more detailed investigations.

Predicted Signaling Pathway of 17,20-dimethyl PGF1α cluster_membrane Plasma Membrane cluster_cytosol Cytosol 17_20_dm_PGF1a 17,20-dimethyl PGF1α FP_receptor FP Receptor (GPCR) 17_20_dm_PGF1a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates EGFR EGFR FP_receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK_cascade MAPK Cascade (ERK1/2) EGFR->MAPK_cascade Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (Proliferation, Contraction, etc.) Ca_release->Cellular_Response MAPK_cascade->Cellular_Response Experimental Workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Mechanistic Insights Cytotoxicity Cytotoxicity Screening (e.g., MTT, WST-1) Dose_Response Determine IC50/EC50 and Non-Toxic Concentration Range Cytotoxicity->Dose_Response Viability Viability Assessment (e.g., Calcein-AM/EthD-1) Viability->Dose_Response Proliferation Proliferation Assays (e.g., BrdU) Dose_Response->Proliferation Apoptosis Apoptosis Assays (e.g., Annexin V) Dose_Response->Apoptosis Migration Migration Assays (e.g., Scratch Assay) Dose_Response->Migration Calcium Intracellular Calcium Mobilization Assay Proliferation->Calcium Apoptosis->Calcium Migration->Calcium cAMP cAMP Accumulation Assay Calcium->cAMP

Figure 2: Proposed experimental workflow for characterizing 17,20-dimethyl PGF1α.

Phase 1: Establishing a Therapeutic Window - Cytotoxicity and Viability Assays

Before delving into functional or mechanistic studies, it is crucial to determine the concentration range at which 17,20-dimethyl PGF1α exhibits biological activity without inducing overt cytotoxicity. [7][8][9]This will allow for the differentiation between targeted pharmacological effects and non-specific toxicity.

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. Consider cell lines known to express the FP receptor, such as certain endometrial, myometrial, or vascular smooth muscle cells. [5][10]It is also advisable to include a cell line with low or no FP receptor expression as a negative control.

Cytotoxicity Screening: MTT and WST-1 Assays

The MTT and WST-1 assays are colorimetric assays that measure cellular metabolic activity, which is often used as an indicator of cell viability. [11][12]In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product, the amount of which is proportional to the number of living cells. [11] Table 1: Summary of Foundational Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. [11]Well-established, cost-effective.Requires a solubilization step for the formazan crystals. [11]
WST-1 Cleavage of WST-1 to a water-soluble formazan by mitochondrial dehydrogenases. No solubilization step required, higher sensitivity than MTT in some cases. [12]Can be more expensive than MTT.
Calcein-AM/ EthD-1 Live cells with esterase activity convert non-fluorescent Calcein-AM to green fluorescent calcein. Dead cells with compromised membranes are permeable to EthD-1, which fluoresces red upon binding to nucleic acids. [13][14]Allows for simultaneous quantification of live and dead cells. [13]Requires a fluorescence plate reader or microscope.

Experimental Protocol: WST-1 Assay [2][12][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 17,20-dimethyl PGF1α in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol, depending on the compound's solvent).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Phase 2: Uncovering Functional Effects

Once a non-toxic concentration range is established, the next phase is to investigate the specific effects of 17,20-dimethyl PGF1α on cellular functions such as proliferation, apoptosis, and migration.

Cell Proliferation: BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. [17]BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody. [18][19][20] Experimental Protocol: BrdU Assay [17][18][19][20][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-24 hours.

  • Fixation and Denaturation: Remove the culture medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement: Wash the wells and add the enzyme substrate. Measure the colorimetric or chemiluminescent signal using a microplate reader.

Apoptosis Assessment: Annexin V Staining

To determine if 17,20-dimethyl PGF1α induces programmed cell death, an Annexin V assay can be performed. [22]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [1][22]Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells via flow cytometry or fluorescence microscopy. [1][22][23]Propidium iodide (PI) is often used concurrently to identify necrotic cells with compromised membranes. [1] Experimental Protocol: Annexin V/PI Staining [1][22][23][24]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 17,20-dimethyl PGF1α for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Migration: Wound Healing (Scratch) Assay

The scratch assay is a straightforward method to assess collective cell migration. [10][25][26][27]A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored. [10][25] Experimental Protocol: Scratch Assay [10][25][26][27]

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow to confluence.

  • Create the Scratch: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Treatment: Wash the wells to remove dislodged cells and add fresh medium containing 17,20-dimethyl PGF1α at the desired concentrations.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Phase 3: Delving into the Mechanism

The final phase aims to confirm the hypothesized signaling pathway. Based on the predicted mechanism of action, key assays will focus on intracellular calcium mobilization and cyclic AMP (cAMP) levels.

Intracellular Calcium (Ca2+) Mobilization Assay

Since the FP receptor is primarily Gq-coupled, its activation is expected to lead to an increase in intracellular Ca2+. [4][28][29][30][31][32]This can be measured using fluorescent calcium indicators like Fura-2-AM or Fluo-4 AM. [28][29][30] Experimental Protocol: Calcium Mobilization Assay [28][29][30][31][32]

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader with kinetic reading capabilities.

  • Compound Addition: Inject 17,20-dimethyl PGF1α into the wells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.

Cyclic AMP (cAMP) Accumulation Assay

While less likely for a PGF1α analog, it is prudent to also assess whether 17,20-dimethyl PGF1α affects cAMP levels. Some prostaglandin receptors are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which respectively increase or decrease the production of cAMP by adenylyl cyclase. [33][34][35][36][37] Experimental Protocol: cAMP Assay [33][34][35][36][37]

  • Cell Seeding and Treatment: Seed cells and treat with 17,20-dimethyl PGF1α. For Gi-coupled receptor assessment, cells are often pre-stimulated with forskolin to induce a measurable level of cAMP.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysates.

  • Data Analysis: Compare the cAMP levels in treated cells to control cells.

Data Interpretation and Future Directions

The data generated from this phased approach will provide a comprehensive initial profile of the in vitro effects of 17,20-dimethyl PGF1α.

Table 2: Hypothetical Data Presentation for 17,20-dimethyl PGF1α

Cell LineAssayEndpointResult
Endometrial Carcinoma (Ishikawa)WST-1 (48h)IC50>100 µM
Endometrial Carcinoma (Ishikawa)BrdU (48h)EC50 (Proliferation)10 nM
Vascular Smooth Muscle CellsCalcium MobilizationEC505 nM
FP-deficient FibroblastsBrdU (48h)Proliferation ChangeNo significant effect

Should the initial results support the hypothesis of FP receptor agonism, further studies could include receptor binding assays to determine affinity and selectivity, as well as in vivo studies to assess the therapeutic potential of 17,20-dimethyl PGF1α. The absence of published data on this compound makes every well-designed experiment a valuable contribution to the field of prostaglandin research. This guide provides the roadmap for those initial, crucial steps.

References

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888.
  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(15), e2494.
  • Nanocem. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Retrieved from [Link]

  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(15), e2494.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • ICT. (n.d.). Annexin V-FITC Apoptosis Assay Kit. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4468.
  • JoVE. (2019, April 4). Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing. Retrieved from [Link]

  • Merck Millipore. (n.d.). BrdU Cell Proliferation Assay | QIA58. Retrieved from [Link]

  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

  • Alliance for Cellular Signaling. (2002, January 21). Live/Dead Assay for Cell Viability - AfCS Procedure Protocol PP0000002300 Version 1. Retrieved from [Link]

  • Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]

  • Assay Guidance Manual. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Patsnap Synapse. (2024, June 25). What are PTGFR modulators and how do they work?. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Biology Stack Exchange. (2018, April 26). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?. Retrieved from [Link]

Sources

Technical Deep Dive: Pharmacokinetics and Metabolic Profiling of 17,20-dimethyl PGF1α

[1]

Molecular Identity & Structural Logic

17,20-dimethyl PGF1α is a synthetic analog of the naturally occurring Prostaglandin F1α. Its design integrates specific methylation patterns intended to modulate metabolic stability, specifically targeting the omega-oxidation pathway.[1]

  • Formal Name: 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid[1][2]

  • Molecular Formula: C₂₂H₄₀O₅[1]

  • Molecular Weight: 384.6 Da[1][2]

  • Key Structural Feature: The 17,20-dimethyl substitution on the lower side chain.[2]

Mechanistic Implication of Methylation

In natural prostaglandins (PGs), metabolic clearance is rapid (t½ < 1-2 mins) due to three primary enzymatic attacks:

  • 15-Hydroxy Prostaglandin Dehydrogenase (15-PGDH): Oxidizes the C15-OH group to a ketone, drastically reducing biological activity.[1]

  • Beta-Oxidation: Shortens the alpha-chain (carboxyl end).[1]

  • Omega-Oxidation: Hydroxylates the terminal tail (C20), leading to dicarboxylic acids.

The 17,20-dimethyl Advantage: The addition of methyl groups at C17 and C20 introduces steric hindrance at the omega-terminus.[1] This modification effectively blocks or significantly retards omega-oxidation , a major clearance pathway for PGF analogs.[1] However, unlike 15-methyl or 16,16-dimethyl analogs, the 17,20-dimethyl motif is spatially distant from C15, suggesting this molecule remains susceptible to 15-PGDH inactivation unless coupled with other modifications (e.g., Δ2 double bond seen in Limaprost).[1]

Predicted Pharmacokinetics (ADME)

Based on the Limaprost scaffold and PGF series metabolism, the following PK profile is projected for 17,20-dimethyl PGF1α.

Absorption[1][4]
  • Route: Typically administered IV or SC for research; oral bioavailability is predicted to be lower than Limaprost due to the lack of the Δ2-double bond (which prevents beta-oxidation in the stomach/liver).[1]

  • Lipophilicity: High. Rapid membrane permeation is expected.

Distribution
  • Plasma Protein Binding: High (>90%), primarily to albumin, characteristic of the PG family.

  • Tissue Accumulation: Likely distributes to liver, kidney, and lung tissues rapidly.

Metabolism (The Core Pathway)

The metabolic fate of 17,20-dimethyl PGF1α is dictated by the competition between beta-oxidation and 15-PGDH activity, as omega-oxidation is sterically hindered.[1]

Primary Metabolic Routes:
  • Oxidation at C15: Rapid conversion to 15-keto-17,20-dimethyl PGF1α by 15-PGDH.[1] This is likely the rate-limiting step for loss of biological activity.[1]

  • Beta-Oxidation: Sequential removal of two-carbon units from the alpha-chain, yielding dinor- and tetranor- metabolites.[1]

Visualizing the Metabolic Susceptibility

The following diagram maps the enzymatic attack sites on the molecule.

MetabolicPathwaysParent17,20-dimethyl PGF1α(Active)PGDH15-PGDH(Rapid Inactivation)Parent->PGDHPrimary RouteBetaOxBeta-Oxidation(Peroxisomal)Parent->BetaOxSecondary RouteOmegaOxOmega-Oxidation(CYP450)Parent->OmegaOxSteric HindranceKetoMet15-keto-17,20-dimethyl PGF1α(Inactive)PGDH->KetoMetDinorDinor-17,20-dimethyl PGF1α(Active/Partial)BetaOx->DinorTetranorTetranor-17,20-dimethyl PGF1α(Inactive)BetaOx->TetranorBlockedOmega-OH Metabolites(BLOCKED by Methylation)OmegaOx->BlockedDinor->BetaOx

Figure 1: Predicted metabolic susceptibility map. Note the blockade of omega-oxidation by the 17,20-dimethyl substitution.[1]

Experimental Protocols for Characterization

To validate the PK profile of this specific analog, the following "Self-Validating" workflows are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Reagents:

    • Pooled Liver Microsomes (Human/Rat).

    • NADPH Regenerating System.

    • Test Compound: 17,20-dimethyl PGF1α (1 µM final conc).[1]

    • Positive Control: PGF1α (Rapid clearance) and Limaprost (Slower clearance).

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (d4-PGF1α).[1]

    • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (slope) and 
      
      
      .
    • Success Criterion: If

      
       of 17,20-dimethyl PGF1α > Natural PGF1α, the methylation is protective.
      
Protocol B: LC-MS/MS Quantification Strategy

Since no pharmacopoeial method exists, use these transitions derived from the fragmentation logic of PGF analogs.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Mode: Negative Electrospray Ionization (ESI-).[1]

ParameterValue / TransitionRationale
Precursor Ion (Q1) 383.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Deprotonated molecular ion.
Quantifier Ion (Q3) 339.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Decarboxylation (typical for PGs).
Qualifier Ion 1 365.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Loss of water from cyclopentane ring.
Qualifier Ion 2 321.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Combined loss.
Internal Standard d4-PGF1α (357.5 > 313.5) Deuterated analog for normalization.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH stabilizes the carboxyl group.
Column C18 Reverse Phase (1.7 µm)Retains lipophilic PGs.

Pharmacokinetic Study Design (In Vivo)

Objective: Establish bioavailability (


PKStudyGroupAGroup A: IV Bolus(1 mg/kg)SamplingSerial Blood Sampling(Tail Vein)0, 5, 15, 30m, 1, 2, 4, 8hGroupA->SamplingGroupBGroup B: Oral Gavage(5 mg/kg)GroupB->SamplingPlasmaPlasma Separation(4°C, EDTA)Sampling->PlasmaSPESolid Phase Extraction(HLB Cartridges)Plasma->SPELCMSLC-MS/MS Analysis(MRM Mode)SPE->LCMSNCANon-Compartmental Analysis(WinNonlin)LCMS->NCA

Figure 2: Workflow for the pharmacokinetic evaluation of 17,20-dimethyl PGF1α.

Data Interpretation Framework
  • 
     & 
    
    
    :
    Indicates rate of absorption. A delayed
    
    
    in oral dosing suggests absorption occurs in the lower intestine, potentially bypassing some gastric degradation.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  Area Under the Curve.[3] Compare IV vs. PO to calculate Bioavailability (
    
    
    ).
  • Metabolite Identification: If the parent compound disappears rapidly but activity persists, look for the dinor-metabolite (m/z ~355.5) in the plasma traces.

References

  • Tsuboi, T., et al. (1980). Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent. Archives Internationales de Pharmacodynamie et de Therapie. (Contextual grounding on Limaprost family pharmacology).
  • Granström, E., & Hansson, G. (1976). Effect of chemical modifications on the metabolic transformation of prostaglandins. Advances in Prostaglandin and Thromboxane Research.
  • Komaba, J., et al. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on line two-dimensional reversed-phase liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. (Basis for LC-MS methodology).

Technical Guide: 17,20-dimethyl PGF1α as a Stable Probe for DGLA-COX Signaling

[1][2][3][4]

Executive Summary

17,20-dimethyl PGF1α is a synthetic, metabolically stable analog of Prostaglandin F1α (PGF1α).[1][2][3][4] While natural PGF1α is a transient metabolite of Dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway, its rapid degradation often obscures its specific physiological effects.[1][2][3][4] The 17,20-dimethyl modification—borrowed from the pharmaceutical agent Limaprost (17,20-dimethyl PGE1)—confers significant resistance to metabolic inactivation and enhances potency.[1][2][3][4]

This compound serves as a critical tool for distinguishing the biological activities of 1-series prostaglandins (derived from DGLA) from the pro-inflammatory 2-series prostaglandins (derived from Arachidonic Acid), particularly in studies of vascular tone, inflammation resolution, and receptor selectivity.[1][2][3][4]

Molecular Architecture & Stability Mechanism[1][2][3][4]

Structural Basis of Stability

Natural prostaglandins are rapidly inactivated in vivo, primarily by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group to a ketone, and by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

234
  • Parent Molecule: PGF1α (C20H36O5)[1][2][3][4]

  • Modification: Two methyl groups at positions C17 and C20.[1][2][5]

  • Mechanism: The steric bulk introduced by the 17,20-dimethyl substitution hinders the enzymatic access of 15-PGDH to the C15-OH group and obstructs the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -oxidation pathway.[2][3][4]
    
  • Result: A half-life extension and potency increase of 10–1,000 fold compared to the parent PGF1α, analogous to the pharmacokinetic improvements seen in Limaprost.[1][2][4]

Chemical Properties Table
PropertySpecification
Formal Name 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid
Molecular Formula C₂₂H₄₀O₅
Molecular Weight 384.6 Da
Solubility (PBS pH 7.2) > 2 mg/ml
Solubility (DMSO) > 130 mg/ml
Solubility (Ethanol) > 50 mg/ml
Purity ≥ 98%

The Cyclooxygenase (COX) Context: DGLA vs. AA

Understanding the utility of 17,20-dimethyl PGF1α requires mapping its origin in the COX pathway.[1][2][4] The COX enzymes (COX-1 and COX-2) metabolize different fatty acid substrates to produce distinct series of prostaglandins.[1][2][3][4]

The Substrate Competition[4]
  • Arachidonic Acid (AA) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2-Series PGs (e.g., PGF2α):  Typically pro-inflammatory, potent vasoconstrictors, and FP receptor agonists.[2][3][4]
    
  • Dihomo-γ-linolenic Acid (DGLA) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     1-Series PGs (e.g., PGF1α):  Often anti-inflammatory or "regulatory."[2][3][4] PGF1α is generally less potent than PGF2α at the FP receptor (~8% relative potency).[1][2][4]
    

The Research Gap: Because PGF1α is rapidly metabolized and often overshadowed by the abundant PGF2α, its specific "dampening" or regulatory effects are difficult to isolate in vivo.[1][4] 17,20-dimethyl PGF1α solves this by providing a persistent signal, allowing researchers to amplify the 1-series response for observation.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the parallel processing of AA and DGLA by COX, highlighting where 17,20-dimethyl PGF1α fits as a stable mimetic.[1][2][4]

COX_Pathwaycluster_substratesSubstrate CompetitionAAArachidonic Acid (AA)COXCyclooxygenase (COX-1/2)AA->COXDGLADihomo-γ-linolenic Acid (DGLA)DGLA->COXPGF2aProstaglandin F2α(2-Series)COX->PGF2aMajor Pathway (Inflammation)PGF1aProstaglandin F1α(1-Series)COX->PGF1aMinor Pathway (Regulation)PGDH15-PGDH (Metabolism)Analog17,20-dimethyl PGF1α(Stable Mimetic)PGDH->AnalogBlockedFPFP Receptor(Signaling)PGF2a->FPHigh PotencyPGF1a->PGDHRapid DegradationPGF1a->FPLow Potency (<10%)Analog->FPHigh PotencySustained Activation

Caption: Differential processing of AA and DGLA by COX. 17,20-dimethyl PGF1α bypasses metabolic degradation to probe FP receptor signaling.[1][2][3][4]

Experimental Applications & Protocols

Application: Receptor Selectivity & Signaling

Researchers use 17,20-dimethyl PGF1α to determine if a physiological response is driven by the specific structural features of the 1-series prostaglandins (lacking the C5-C6 double bond of PGF2α).[1][2][3][4]

Hypothesis: If a tissue responds to 17,20-dimethyl PGF1α but shows reduced response to PGF2α, it may indicate a non-canonical receptor interaction or a specific regulatory feedback loop.[1][2][4]

Protocol: In Vitro Calcium Mobilization Assay

This protocol measures the activation of FP receptors (or related GPCRs) by quantifying intracellular calcium flux.[1][4]

Materials:

  • HEK-293 cells stably expressing human FP receptor.[1][2][3]

  • Fluo-4 AM Calcium Indicator.[1][2][3][4]

  • Agonist: 17,20-dimethyl PGF1α (Stock: 10 mM in DMSO).[1][2][3][4]

  • Control: PGF2α (Positive), Vehicle (DMSO).

Workflow:

  • Cell Seeding: Plate cells at

    
     cells/well in a black-walled 96-well plate. Incubate overnight.
    
  • Dye Loading: Aspirate medium. Add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).[1][2][3][4] Incubate 45 min at 37°C.

  • Compound Preparation: Dilute 17,20-dimethyl PGF1α in HBSS to concentrations ranging from

    
     M to 
    
    
    M.
    • Note: Ensure final DMSO concentration is <0.1% to prevent solvent artifacts.[1][2]

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[1][2]

  • Injection: Inject 25 µL of compound solution. Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.[1][2][3][4]

  • Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Calculate

    
    .
    
Protocol: Metabolic Stability Comparison

To validate the stability conferred by the dimethyl modification.

Workflow:

  • Incubation: Incubate 1 µM PGF1α and 1 µM 17,20-dimethyl PGF1α separately with recombinant 15-PGDH (10 U/mL) and NAD+ (1 mM) in Tris-HCl buffer (pH 7.[2][3][4]4) at 37°C.[1][2]

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Expectation: PGF1α should show rapid decay (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     min), while 17,20-dimethyl PGF1α should remain >90% intact at 120 min.[2][3][4]
    

References

  • Tsuboi, T., et al. (1980).[1][2][4] Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent. Archives Internationales de Pharmacodynamie et de Therapie.[1][2] (Establishes the stability/potency mechanism of the 17,20-dimethyl scaffold in the related Limaprost molecule).

  • Bito, L. Z. (1984).[1][4] Comparison of the ocular hypotensive efficacy of eicosanoids and related compounds. Experimental Eye Research. (Context for PGF analog pharmacology).

  • Woodward, D. F., et al. (2011).[1][2][4] Prostaglandin F2α Receptors (FP). IUPHAR/BPS Guide to Pharmacology. (Reference for FP receptor signaling and ligand selectivity).

17,20-dimethyl PGF1α chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Synthetic Eicosanoid Analog | Catalog ID: 15790 (Cayman Chemical)

Executive Summary

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic structural analog of the endogenous lipid mediator Prostaglandin F1α (PGF1α).[1] Characterized by the addition of methyl groups at the C17 and C20 positions of the omega chain, this modification is engineered to enhance metabolic stability and biological potency.

While the parent compound, PGF1α, is a specific metabolite of dihomo-γ-linolenic acid (DGLA) with weak affinity for the FP receptor (approx. 8% of PGF2α), the 17,20-dimethyl substitution is a proven medicinal chemistry strategy (validated in the clinical drug Limaprost) to block metabolic degradation and increase receptor residence time. This guide details the physicochemical properties, structural rationale, and handling protocols for 17,20-dimethyl PGF1α as a high-value research tool.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature & Identification[5][6]
  • IUPAC Name: 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid[1]

  • Common Name: 17,20-dimethyl PGF1α[1][2][3][4]

  • Molecular Formula: C₂₂H₄₀O₅[1]

  • Molecular Weight: 384.6 g/mol [1]

  • CAS Number: Not widely indexed (Research Grade Reagent)

  • SMILES: O[C@@H]1=O)CCCCC)C1

Structural Rationale (SAR)

The core PGF1α structure consists of a cyclopentane ring with two hydroxyl groups (C9, C11) and two side chains. The critical modification in this analog is the 17,20-dimethyl substitution .

  • Metabolic Blockade: The primary route of prostaglandin inactivation is oxidation of the C15-hydroxyl group by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) and ω-oxidation at the C20 position. The steric bulk of the methyl group at C17 hinders 15-PGDH access, while the C20 methyl group blocks ω-oxidation.

  • Potency Enhancement: In the related PGE1 analog Limaprost, these identical modifications confer a 10–1,000 fold increase in potency.[1] It is inferred that 17,20-dimethyl PGF1α exhibits a similarly amplified agonistic profile at the FP receptor compared to native PGF1α.

Physicochemical Properties Table
PropertyValueContext
Physical State Crystalline SolidStable at -20°C
Purity ≥98%Essential for receptor binding assays
Solubility (DMF) >30 mg/mLPreferred organic solvent
Solubility (DMSO) >130 mg/mLHigh concentration stock
Solubility (Ethanol) >50 mg/mLVolatile solvent option
Solubility (PBS pH 7.2) >2 mg/mLAqueous working solution
UV/Vis Absorption Low/NoneLacks conjugated diene system of PGF2α

Mechanism of Action & Signaling

17,20-dimethyl PGF1α primarily targets the Prostaglandin F Receptor (FP) , a G-protein coupled receptor (GPCR).

Signaling Pathway

Upon binding to the FP receptor, the analog induces a conformational change that activates the Gαq protein. This triggers the phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG, leading to intracellular calcium mobilization.

FP_Signaling Ligand 17,20-dimethyl PGF1α Receptor FP Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Luteolysis (Species Specific) Ca->Response PKC->Response

Figure 1: Signal transduction pathway of 17,20-dimethyl PGF1α via the Gq-coupled FP receptor.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of precipitation.

  • Solvent Choice: DMSO or Ethanol is recommended for the primary stock.[5]

    • Note: DMSO is non-volatile and hygroscopic; keep sealed. Ethanol is volatile but easier to evaporate if solvent exchange is needed.

  • Calculation:

    • Target Concentration: 10 mM.

    • Mass: 1 mg (1000 µg).

    • MW: 384.6 g/mol .[1]

    • Volume Required:

      
      .
      
    • 
      .
      
  • Procedure:

    • Weigh 1 mg of crystalline 17,20-dimethyl PGF1α into a sterile amber glass vial.

    • Add 260 µL of anhydrous DMSO (Sigma-Aldrich Grade).

    • Vortex for 30 seconds until fully dissolved.

    • Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C.

Aqueous Working Solution (For Cell Culture)

Objective: Dilute the organic stock into aqueous media without precipitating the lipid.

  • Preparation:

    • Thaw the DMSO stock (10 mM).

    • Prepare the buffer (e.g., PBS pH 7.2 or serum-free media).

    • Critical Step: Slowly add the stock to the buffer while vortexing. Do not add buffer to the stock, as the local high water concentration may cause precipitation.

    • Ensure the final organic solvent concentration is <0.1% to avoid cytotoxicity.

  • Stability: Aqueous solutions are less stable than organic stocks. Use within 24 hours.

Metabolic Stability & Pharmacokinetics

The defining feature of this analog is its resistance to degradation.

Metabolism Substrate Native PGF1α Enzyme1 15-PGDH (Dehydrogenase) Substrate->Enzyme1 Rapid Enzyme2 Omega-Oxidation (CYP450) Substrate->Enzyme2 Rapid Analog 17,20-dimethyl PGF1α Analog->Enzyme1 BLOCKED (Steric Hindrance) Analog->Enzyme2 BLOCKED (C20 Methyl) Prolonged Half-Life Prolonged Half-Life Analog->Prolonged Half-Life Metabolite1 15-keto-PGF1α (Inactive) Enzyme1->Metabolite1 Metabolite2 Dicarboxylic Acids (Excreted) Enzyme2->Metabolite2

Figure 2: Metabolic blockade mechanism. The 17,20-dimethyl groups sterically hinder enzymatic attack.

References

  • Tsuboi, T., et al. (1980). Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent. Archives Internationales de Pharmacodynamie et de Thérapie, 247(1), 89-102.[1] (Demonstrates the potency of the 17,20-dimethyl modification in the PGE1 series).

  • Balapure, A.K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology, 38(14), 2375-2381.[6][7] (Establishes SAR for FP receptor binding).

Sources

Methodological & Application

Application Note: Optimization of 17,20-dimethyl PGF1α in Cell Signaling Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic analog of the naturally occurring prostaglandin PGF1α.[1] It shares the lower side-chain structural modifications of Limaprost (a potent PGE1 analog), specifically methyl groups at carbons 17 and 20.[1][2]

While PGF1α is typically a weak agonist at the FP receptor (relative to PGF2α), the addition of the 17,20-dimethyl moiety is designed to enhance metabolic stability (hindering 15-hydroxy dehydrogenase activity and


-oxidation) and potentially increase lipophilicity and receptor residence time.[1]

Critical Note on Pharmacology: As of current literature, there are no published reports comprehensively describing the specific pharmacological profile of 17,20-dimethyl PGF1α.[2] Therefore, this guide serves as a foundational protocol for characterization , treating the compound as a high-potency candidate for FP, IP, and EP receptor interrogation.

Physicochemical Profile
PropertySpecification
Formal Name 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid
Molecular Weight 384.6 g/mol
Formulation Crystalline Solid
Solubility (DMSO) > 130 mg/mL
Solubility (Ethanol) > 50 mg/mL
Solubility (PBS pH 7.2) > 2 mg/mL
Stability ≥ 4 years at -20°C

Preparation & Handling Protocols

Stock Solution Preparation

To ensure reproducibility, avoid "weighing out" small amounts of the potent solid directly for each experiment. Create a master stock solution.

Reagent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.[1]

  • Vial Equilibration: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from degrading the lipid.

  • Dissolution: Dissolve the entire contents of the vial (e.g., 1 mg or 5 mg) in DMSO to achieve a concentration of 10 mM .

    • Calculation: For 1 mg (MW 384.6), add 260 µL of DMSO to yield ~10 mM.[1]

    • Vortexing:[1] Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Aliquotting: Aliquot the stock into light-resistant (amber) microtubes (e.g., 10 µL or 20 µL per tube) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Stable for >6 months in this state.

Working Solution (Day of Experiment)

Buffer: PBS (pH 7.4) or serum-free cell culture media (e.g., DMEM, RPMI).[1]

  • Thaw one aliquot of 10 mM stock on ice.

  • Serial Dilution: Perform serial dilutions in the assay buffer.

    • Note: Keep the final DMSO concentration on cells < 0.1% to avoid solvent toxicity.

    • Example: Dilute 1 µL of 10 mM stock into 999 µL of media to get a 10 µM working solution (0.1% DMSO). Further dilute from this step.

Experimental Design: Pharmacological Profiling

Because the specific potency is undocumented, a Logarithmic Dose-Response design is mandatory. Based on the "Limaprost effect" (where 17,20-dimethyl modifications confer 10-1,000x potency increases over the parent), the dynamic range must cover nanomolar to micromolar concentrations.[1]

Target Receptors & Signaling Pathways[1]
  • FP Receptor (Primary Suspect): Couples to Gq

    
     PLC 
    
    
    
    IP3
    
    
    Calcium Mobilization .
  • IP/EP Receptors (Secondary Suspects): Couple to Gs

    
     Adenylyl Cyclase 
    
    
    
    cAMP .
Visualization of Signaling Logic

The following diagram outlines the logical flow for characterizing the compound's activity.

G cluster_Receptors Potential Receptor Targets cluster_Effectors Intracellular Effectors Compound 17,20-dimethyl PGF1α FP FP Receptor (Gq-Coupled) Compound->FP High Affinity? IP IP/EP Receptors (Gs-Coupled) Compound->IP Cross-reactivity? PLC PLC Activation FP->PLC AC Adenylyl Cyclase IP->AC Ca Ca2+ Release PLC->Ca cAMP cAMP Accumulation AC->cAMP

Caption: Predicted signaling cascade. Primary investigation should focus on Gq-mediated Calcium flux (FP receptor), followed by Gs-mediated cAMP assays to check for off-target IP/EP activity.[1]

Detailed Assay Protocols

Protocol A: Calcium Mobilization Assay (Gq Activity)

Objective: Determine if 17,20-dimethyl PGF1α acts as a potent FP receptor agonist. Cell Line: HEK-293 stably expressing human FP receptor, or native cells (e.g., A7r5 smooth muscle cells).[1]

  • Seeding: Plate cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and add 100 µL of Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) in HBSS buffer. Incubate for 30-60 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Treatment: Inject 17,20-dimethyl PGF1α at varying concentrations (see Table 1).

    • Positive Control: Cloprostenol (Potent FP agonist) at 1 µM.[1]

    • Negative Control:[1] Vehicle (0.1% DMSO).[1]

  • Readout: Monitor fluorescence peak and Area Under Curve (AUC) for 120 seconds.

Protocol B: cAMP Accumulation Assay (Gs Activity)

Objective: Assess cross-reactivity with IP or EP receptors.

  • Seeding: Plate cells (e.g., CHO-K1 or PC12) in a 96-well plate.

  • Pre-treatment: Treat cells with IBMX (500 µM) for 30 mins to inhibit phosphodiesterase activity.

  • Stimulation: Add 17,20-dimethyl PGF1α (10 µM high dose screen) for 30 minutes.

    • Positive Control: Forskolin (10 µM).[1]

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET kit.

Recommended Concentration Range (Table 1)
ConditionConcentrationRationale
Low Dose 1 nMTest for "Limaprost-like" high potency.
Mid Dose 100 nMTypical EC50 range for standard PGs.
High Dose 10 µMDetect weak partial agonism (PGF1α-like).[1]
Vehicle 0.1% DMSOBaseline subtraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or cold media used.[1]Dilute stock in warm (37°C) media. Do not exceed 50 µM in aqueous buffer.
No Response (Ca2+) Compound is not an FP agonist or receptor density is low.[1]Verify receptor expression with Positive Control (Cloprostenol).[1] If P.C. works, the compound may be IP-selective (run cAMP assay).[1]
High Background DMSO toxicity.[3]Ensure final DMSO < 0.1%. Include a "Media Only" control.
Variable Data Lipid oxidation.Use fresh aliquots. Do not store diluted working solutions > 24 hours.

References

  • Tsuboi, T., et al. (1980). Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent.[2] Archives Internationales de Pharmacodynamie et de Therapie, 247(1), 89-102.[1][2] (Establishes the potency of the 17,20-dimethyl side chain modification).

  • Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA), 1483(2), 285-293.[1] (Methodology for receptor profiling).

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells.[1] Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1] (Protocols for FP receptor Ca2+ assays).

Sources

High-Sensitivity LC-MS/MS Quantification of 17,20-dimethyl Prostaglandin F1α in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS analytical method for 17,20-dimethyl Prostaglandin F1α Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic analog of the prostacyclin metabolite family, structurally related to Limaprost. Characterized by the addition of methyl groups at the C17 and C20 positions, this modification significantly enhances lipophilicity and metabolic stability compared to endogenous Prostaglandin F1α (PGF1α).

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification. Unlike generic lipidomics workflows, this method addresses the specific challenges of prostaglandin analysis:

  • Isomeric Resolution: Separation from structurally similar F-series prostaglandins.

  • Ionization Efficiency: Overcoming the poor ionization of neutral lipids by leveraging the carboxylic acid moiety in negative electrospray ionization (ESI-).

  • Matrix Interference: Elimination of phospholipids that cause ion suppression in plasma/urine.

Mechanistic Insight: The Fragmentation Logic

The method relies on Negative Mode Electrospray Ionization (ESI-) . PGF analogs readily deprotonate at the C1 carboxylic acid to form [M-H]-.

  • Precursor Ion: m/z 383.3 (Corresponding to C22H39O5⁻).

  • Primary Fragmentation: The collision-induced dissociation (CID) is dominated by the neutral loss of carbon dioxide (CO₂, 44 Da) and sequential dehydration (H₂O, 18 Da).

  • Quantifier Transition: m/z 383.3 → 339.3 ([M-H-CO₂]⁻). This decarboxylation is highly specific to the prostaglandin backbone.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the Solid Phase Extraction (SPE) logic.

G Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (PGF1α-d4) Sample->IS_Add Spike Pretreat Protein Precipitation (Ice-cold ACN) IS_Add->Pretreat 1:3 v/v SPE Solid Phase Extraction (HLB / C18) Pretreat->SPE Supernatant Evap Evaporation & Reconstitution (MeOH:H2O) SPE->Evap Eluate LC UHPLC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (ESI- MRM) LC->MS Analyze

Caption: Step-by-step analytical workflow emphasizing the purification of prostaglandins from complex biological matrices.

Materials and Reagents

Chemical Standards
  • Analyte: 17,20-dimethyl Prostaglandin F1α (Cayman Chemical, Item No. 16820 or equivalent).

  • Internal Standard (IS): Prostaglandin F1α-d4 or Prostaglandin F1α-d9. Note: A direct deuterated analog for 17,20-dimethyl PGF1α is rarely available; PGF1α-d4 serves as the closest structural surrogate for retention time and ionization correction.

Solvents & Buffers
  • LC-MS Grade: Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (solid), Formic Acid (FA).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.5 with FA). Rationale: Ammonium acetate buffers the pH to ensure consistent ionization in negative mode while preventing column degradation.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM Ammonium Acetate.

Sample Preparation Protocol

A. Stock Solution Preparation
  • Dissolve 1 mg of 17,20-dimethyl PGF1α in 1 mL of DMSO or Ethanol to create a 1 mg/mL primary stock.

  • Prepare working standards (1 ng/mL – 1000 ng/mL) in MeOH:Water (50:50).

  • Store at -80°C. Caution: Prostaglandins are susceptible to degradation; limit freeze-thaw cycles.

B. Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for low-level prostaglandin analysis due to phospholipid suppression. SPE is recommended.

  • Conditioning: Equilibrate SPE cartridge (e.g., Strata-X or Oasis HLB, 30 mg) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Mix 200 µL plasma with 10 µL Internal Standard and 600 µL acidified water (pH 3). Load onto cartridge.

  • Washing: Wash with 1 mL Water:Methanol (95:5). Removes salts and polar interferences.

  • Elution: Elute with 1 mL Ethyl Acetate or Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A:B (70:30).

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why C18? Provides necessary hydrophobic retention to separate the dimethyl analog from more polar endogenous PGs.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 45°C.

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 25 Initial Hold
1.0 25 Isocratic Loading
8.0 90 Linear Gradient (Elution)
9.5 90 Wash
9.6 25 Re-equilibration

| 12.0 | 25 | End of Run |

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: -4500 V.

  • Desolvation Gas: 1000 L/hr (N2).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
17,20-dimethyl PGF1α 383.3 339.3 3022Quantifier (Loss of CO₂)
17,20-dimethyl PGF1α383.3321.33028Qualifier (Loss of CO₂ + H₂O)
17,20-dimethyl PGF1α383.3365.33018Qualifier (Loss of H₂O)
PGF1α-d4 (IS) 359.3315.33022Quantifier

Note: The precursor mass 383.3 is derived from the molecular weight of 384.6 Da (C22H40O5) minus a proton [M-H]-.

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for troubleshooting interferences. The diagram below illustrates the sequential neutral losses characteristic of this molecule.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 383.3 Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 339.3 (Primary Quantifier) Precursor->Frag1 - CO₂ (44 Da) Frag2 Dehydration [M-H-H₂O]⁻ m/z 365.3 Precursor->Frag2 - H₂O (18 Da) Frag3 Combined Loss [M-H-CO₂-H₂O]⁻ m/z 321.3 Frag1->Frag3 - H₂O (18 Da) Frag2->Frag3 - CO₂ (44 Da)

Caption: ESI(-) Fragmentation pathway for 17,20-dimethyl PGF1α showing the characteristic loss of carbon dioxide and water.

Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation parameters must be met:

  • Linearity: The method should demonstrate linearity from 0.5 ng/mL to 500 ng/mL with an R² > 0.99. Use 1/x² weighting to account for heteroscedasticity.

  • Recovery: Absolute recovery from plasma using the SPE protocol should exceed 80%.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Values between 0.85 and 1.15 indicate acceptable suppression/enhancement.

  • Carryover: Inject a solvent blank immediately after the highest standard (ULOQ). Peak area in the blank must be < 20% of the LLOQ.

References

  • Bylund, J., et al. (2011). "Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂)." Journal of Chromatography B. Retrieved from [Link]

  • Wittenberg, J., et al. (2014).[1] "Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

  • UAB Metabolomics Core. (2022).[2] "Tandem mass spectrometry analysis of prostaglandins and isoprostanes." University of Alabama at Birmingham. Retrieved from [Link]

Sources

in vivo administration protocol for 17,20-dimethyl PGF1α in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Administration of 17,20-dimethyl PGF1α in Preclinical Animal Models

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α). Given the absence of published pharmacological data for this specific analog, this guide synthesizes established principles from related prostaglandin F (PGF) and E (PGE) series analogs to propose a scientifically grounded starting point for preclinical investigation.

Introduction: Understanding 17,20-dimethyl PGF1α

17,20-dimethyl PGF1α is a synthetic analog of Prostaglandin F1α, belonging to the limaprost family of compounds.[1] Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects found in almost every tissue in humans and other animals.[2] The structural modifications in 17,20-dimethyl PGF1α—specifically the addition of methyl groups on the lower side chain—are designed to confer a prolonged biological half-life and increased potency compared to its parent compounds.[1] While its direct pharmacology is not yet described in the literature, its mechanism is presumed to follow that of other PGF analogs.[1]

Mechanism of Action: The FP Receptor Pathway

Prostaglandin F series analogs, including PGF1α and PGF2α, exert their effects primarily through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] Upon binding, the FP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[3][4][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][6] This surge in intracellular calcium is the primary driver for a host of physiological responses, including smooth muscle contraction, cellular proliferation, and inflammatory responses.[4][6]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol PGF1a 17,20-dimethyl PGF1α FP_Receptor FP Receptor PGF1a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular [Ca2+] IP3->Ca_Release Triggers ER Ca2+ Release Response Physiological Responses (e.g., Smooth Muscle Contraction) Ca_Release->Response

FP Receptor Signaling Cascade

Physicochemical Properties & Formulation Protocol

Accurate and consistent formulation is the bedrock of reproducible in vivo experimentation. 17,20-dimethyl PGF1α is supplied as a crystalline solid.[1]

PropertyValueReference
Formal Name 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid[1]
Molecular Formula C₂₂H₄₀O₅[1]
Formula Weight 384.6[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility Data

The choice of solvent is critical for creating a stable and biocompatible dosing solution.

SolventSolubilityReference
Dimethylformamide (DMF) >30 mg/mL[1]
Dimethyl sulfoxide (DMSO) >130 mg/mL[1]
Ethanol >50 mg/mL[1]
PBS (pH 7.2) >2 mg/mL[1]
Step-by-Step Formulation Protocol

This protocol is designed to minimize the concentration of organic solvents in the final dosing solution to avoid confounding physiological effects.[7]

Objective: To prepare a 1 mg/mL stock solution and dilute to a final dosing concentration of 100 µg/mL in sterile saline.

Materials:

  • 17,20-dimethyl PGF1α (crystalline solid)

  • Anhydrous Ethanol (or DMSO)

  • Sterile, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Prepare Stock Solution (1 mg/mL): a. Weigh out 1 mg of 17,20-dimethyl PGF1α and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous ethanol (or DMSO) to the tube. c. Vortex thoroughly until the solid is completely dissolved. This is your 1 mg/mL stock solution . d. Note: This stock solution should be stored at -20°C for long-term stability.[7]

  • Prepare Final Dosing Solution (e.g., 100 µg/mL): a. For a final volume of 1 mL, pipette 900 µL of sterile isotonic saline into a new sterile tube. b. Add 100 µL of the 1 mg/mL stock solution to the saline. c. Vortex gently to mix. The final solution will contain 10% ethanol, which is generally well-tolerated for parenteral administration in small volumes. d. Self-Validation Check: The solution should be clear and free of precipitation. If precipitation occurs, a different co-solvent system may be required. Prepare this solution fresh daily and do not store aqueous solutions for more than one day.[7]

In Vivo Administration: Protocols and Best Practices

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[8][9] The choice of administration route depends on the desired pharmacokinetic profile.[10]

InVivo_Workflow A Animal Acclimatization (≥ 1 week) B Baseline Measurements (e.g., weight, temperature) A->B C Dose Preparation (Fresh Daily) B->C D Administration (Select Route: IV, IP, SC, PO) C->D E Post-Administration Monitoring (Adverse Effects & Efficacy) D->E F Endpoint Analysis (e.g., Blood sample, tissue harvest) E->F G Data Analysis F->G

Generalized In Vivo Experimental Workflow
Recommended Administration Volumes & Needle Sizes for Rodents
RouteMouse VolumeRat VolumeNeedle GaugeReference(s)
Intravenous (IV) < 0.2 mL0.5 mL (max 5 mL/kg)27-30G[10][11][12]
Intraperitoneal (IP) < 2-3 mL< 5-10 mL25-27G[10][12]
Subcutaneous (SC) < 2-3 mL< 5-10 mL25-27G[10][11]
Detailed Administration Protocols

A. Intravenous (IV) Administration (Tail Vein)

  • Rationale: Provides immediate and 100% bioavailability, ideal for studying acute effects.

  • Procedure:

    • Properly restrain the animal (e.g., using a rodent restrainer).

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Wipe the tail with 70% ethanol.

    • Insert the needle (bevel up) into one of the lateral tail veins.

    • Inject the solution slowly. If resistance is met or a subcutaneous bleb forms, withdraw the needle and re-attempt.

    • Apply gentle pressure to the injection site upon withdrawal to prevent bleeding.

B. Intraperitoneal (IP) Administration

  • Rationale: Common route for systemic delivery with rapid absorption, though slower than IV.[10] Avoids the first-pass effect.[11]

  • Procedure:

    • Securely restrain the animal, exposing the abdomen.

    • Tilt the animal slightly head-down to move abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11][13]

    • Aspirate briefly to ensure the needle has not entered the bladder or intestines.

    • Inject the solution smoothly and withdraw the needle.

C. Subcutaneous (SC) Administration

  • Rationale: Provides slower, more sustained absorption compared to IV or IP routes. Ideal for longer-term studies.[13]

  • Procedure:

    • Gently lift the loose skin over the back or flank to form a "tent."[11]

    • Insert the needle into the base of the tented skin, parallel to the animal's body.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Inject the solution, which will form a small bleb under the skin. Withdraw the needle and gently massage the area to aid dispersal.

Dosage Considerations and Safety Monitoring

Due to the lack of specific data for 17,20-dimethyl PGF1α, initial dose-finding studies are essential. The following recommendations are extrapolated from in vivo studies of other PGF analogs and serve as a starting point for dose-ranging experiments.

AnalogAnimal ModelEffective Dose RangeRouteReference
PGF1α Cat2.4 - 19.6 µg/kgIntra-aortic[14]
PGF2α Dog30 - 250 µg/kgIM / SQ[15][16]
Latanoprost Mouse0.1 - 1 mg/mL (topical)Intranasal[17]
Indomethacin (COX inhibitor) Rat20 - 40 mg/kgOral[18]

Recommendation: Begin with a low-dose range (e.g., 1-10 µg/kg) and escalate until the desired physiological effect is observed or adverse effects appear.

Safety and Adverse Effect Monitoring

Prostaglandin administration can induce significant physiological responses and potential side effects. Monitor animals closely post-administration.

  • Common PGF-related side effects: Increased respiratory rate, salivation, vomiting, defecation/diarrhea, muscle tremors, and sweating (in some species).[15][16][19][20]

  • Monitoring Protocol:

    • Observe animals continuously for the first 30 minutes post-dose.

    • Perform checks at 1, 4, and 24 hours.

    • Record body weight, general appearance, and any clinical signs of distress.

    • In case of severe adverse reactions, consult with veterinary staff. The use of PGF analogs can be contraindicated in animals with respiratory conditions.[19]

Conclusion

The in vivo administration of 17,20-dimethyl PGF1α presents an opportunity to explore a potentially more potent and stable prostaglandin analog. The protocols outlined in this guide provide a robust, scientifically-defensible starting point for these investigations. By adhering to meticulous formulation techniques, appropriate administration routes, and vigilant safety monitoring, researchers can generate reliable and reproducible data to elucidate the pharmacological profile of this novel compound.

References

  • Gréen, K., & Granström, E. (1980). Metabolism and pharmacokinetics of prostaglandin analogs in man. Acta Obstetricia et Gynecologica Scandinavica Supplement, 92, 25-31. Retrieved from [Link]

  • Bydgeman, M. (2003). Pharmacokinetics of prostaglandins. Best Practice & Research Clinical Obstetrics & Gynaecology, 17(5), 707-716. Retrieved from [Link]

  • Shkalim, V., et al. (2023). In Vivo Effects of Prostaglandin Analogues Application by Topical Drops or Retrobulbar Injections on the Orbital Fat of a Rat Model. Ocular Immunology and Inflammation, 31(2), 298-303. Retrieved from [Link]

  • Costagliola, C., et al. (2022). Prostaglandins. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Prostaglandin F receptor. Retrieved from [Link]

  • Shoji, F., et al. (1997). Preparation of two dosage forms containing antitumor prostaglandin and their antitumor effect in vitro and in vivo: Lipiodol solution for i.a. administration and lipid microspheres for i.p. or i.v. administration. Advances in Experimental Medicine and Biology, 400B, 955-961. Retrieved from [Link]

  • Curnow, R. T., & Verrier, R. L. (1976). Cardiac effects of prostaglandins E1 and F1 alpha. Journal of Molecular and Cellular Cardiology, 8(9), 667-677. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of prostaglandin analogues [Image]. Retrieved from [Link]

  • Al-Shammari, E. (2020, December 2). Routes Of Drug Administration. SlideShare. Retrieved from [Link]

  • Coceani, F., & Wolfe, L. S. (1966). The effects of prostaglandins E1, F1-alpha and F2-alpha on monosynaptic reflexes. Canadian Journal of Physiology and Pharmacology, 44(5), 933-950. Retrieved from [Link]

  • Burke, T. J. (n.d.). Clinical Applications of Prostaglandins in Dogs and Cats. Iowa State University Digital Repository. Retrieved from [Link]

  • Romagnoli, S. (n.d.). Practical Use of Reproductive Hormones in Dogs and Cats. VIN. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 25). What are PTGFR modulators and how do they work? Retrieved from [Link]

  • Wong, P. Y., & McGiff, J. C. (1979). Metabolism of 6-ketoprostaglandin F1 alpha and prostacyclin to 6,15-diketo-13,14-dihydroprostaglandin F1 alpha-like material in cats and rabbits. Biochimica et Biophysica Acta, 575(2), 285-296. Retrieved from [Link]

  • Ento Key. (2016, July 11). The Pharmacology of Prostaglandin Analogues. Retrieved from [Link]

  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 17,20-dimethyl Prostaglandin F1α. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Prostaglandin receptor. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Application of prostaglandins in cattle, pig and horse reproduction, including dosage and routes of administration. Retrieved from [Link]

  • Linton, J. M., et al. (2018). A Cross-Species Analysis of Animal Models for the Investigation of Preterm Birth Mechanisms. Reproductive Sciences, 25(4), 489-503. Retrieved from [Link]

  • bioRxiv. (2021, March 2). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. Retrieved from [Link]

  • Johnston, N., et al. (2021). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLoS ONE, 16(12), e0261195. Retrieved from [Link]

  • Yu, Y., et al. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113. Retrieved from [Link]

  • ResearchGate. (n.d.). Signal transduction mechanisms of activated prostaglandin receptors. Retrieved from [Link]

  • G&P Sir Classes Official. (2025, March 26). Warning! Prostaglandin F2-alpha Can Be Dangerous for These Animals! [Video]. YouTube. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals. Retrieved from [Link]

  • Johnston, N., et al. (2021). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLoS ONE, 16(12), e0261195. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Prostaglandin. Retrieved from [Link]

  • Crawford, K., & Kaufman, P. L. (1987). Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. Investigative Ophthalmology & Visual Science, 28(1), 87-94. Retrieved from [Link]

  • Amonoo, C., et al. (2013). In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides. Journal of the Ghana Science Association, 15(1), 69-77. Retrieved from [Link]

  • Egan, R. W., et al. (1998). Regulation of prostaglandin biosynthesis in vivo by glutathione. American Journal of Physiology-Lung Cellular and Molecular Physiology, 275(5), L879-L886. Retrieved from [Link]

  • ResearchGate. (n.d.). Animal Models in Cardiovascular Research. Retrieved from [Link]

Sources

Experimental Profiling of 17,20-dimethyl PGF1α: Protocols for Determining Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic analog of the prostaglandin F1α (PGF1α) family.[1][2][3] Structurally related to Limaprost (a potent PGE1 analog), this compound features 17,20-dimethyl modifications on the lower side chain, designed to enhance metabolic stability and potency by resisting


-oxidation.[1] While PGF1α typically exhibits lower affinity for the FP receptor compared to PGF2α (approximately 8% relative potency), the structural modifications in 17,20-dimethyl PGF1α suggest a potential for significantly altered pharmacodynamics.[1]

This application note provides a standardized framework for experimentally determining the concentration-response relationship of 17,20-dimethyl PGF1α. Due to the absence of published pharmacological data for this specific analog, this guide prioritizes broad-range dose-response profiling to establish EC50 values for FP and EP receptor activation.[1]

Part 1: Experimental Design Strategy

Rationale for Concentration Selection

The primary challenge with 17,20-dimethyl PGF1α is the lack of historical


 or 

values.[1] However, we can infer a starting range based on structure-activity relationships (SAR):
  • Base Potency (PGF1α): Low affinity for FP receptor (

    
    ).
    
  • Modification Effect (17,20-dimethyl): Typically confers a 10- to 1,000-fold increase in potency due to metabolic resistance and hydrophobic interaction.[1]

  • Target Window: The effective concentration is likely shifted leftward compared to PGF1α, potentially into the low nanomolar range (

    
    ).
    

Recommendation: Adopt a logarithmic 6-point screening range from 0.1 nM to 10 µM to capture both high-affinity receptor binding and potential off-target effects at high concentrations.[1]

Target Receptors & Signaling Pathways
  • Primary Target: FP Receptor (Gq-coupled)

    
     Calcium Mobilization.[1]
    
  • Secondary Target: EP Receptors (Gs/Gi-coupled)

    
     cAMP Modulation (due to structural homology with Limaprost).
    

G Ligand 17,20-dimethyl PGF1α FP_Rec FP Receptor Ligand->FP_Rec Primary Binding EP_Rec EP Receptors (Potential Cross-Talk) Ligand->EP_Rec Secondary Binding Gq Gq Protein FP_Rec->Gq Activation Gs Gs/Gi Protein EP_Rec->Gs Modulation PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ (Fluorescent Signal) IP3->Ca Release from ER cAMP cAMP Levels Gs->cAMP

Figure 1: Predicted signaling pathways. The primary assay readout is intracellular calcium mobilization via the FP receptor.

Part 2: Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create stable, precipitate-free stock solutions for serial dilution. Solubility Data:

  • DMSO: >130 mg/mL (Recommended)[1]

  • Ethanol: >50 mg/mL[1][4]

  • PBS (pH 7.2): >2 mg/mL (Unstable for long-term storage)[1][5]

Step-by-Step:

  • Primary Stock (10 mM):

    • Dissolve 1 mg of 17,20-dimethyl PGF1α (MW: 384.6 g/mol ) in 260 µL of anhydrous DMSO .[1]

    • Vortex for 30 seconds to ensure complete solubilization.

    • Storage: Aliquot into 10 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Stock (100 µM):

    • Dilute 10 µL of Primary Stock into 990 µL of PBS (pH 7.4) or assay buffer.[1][3]

    • Note: This solution is stable for <24 hours .[1][6] Prepare fresh daily.

Protocol B: In Vitro Calcium Mobilization Assay (FLIPR/Fura-2)

Objective: Determine the


 for FP receptor activation.[1]
Cell Line:  HEK-293 stably expressing human FP receptor (or uterine smooth muscle cells).[1]

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.[1]

  • Positive Control: PGF2α (1 µM).

  • Negative Control: Vehicle (0.1% DMSO).

Procedure:

  • Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading:

    • Remove media.[1]

    • Add 100 µL/well of Fluo-4 AM (4 µM) in Assay Buffer + 2.5 mM Probenecid.[1]

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10x concentration plate of 17,20-dimethyl PGF1α.[1]

    • Range: 100 µM

      
       1 nM (Final assay concentration: 10 µM 
      
      
      
      0.1 nM).
  • Measurement:

    • Transfer plate to FLIPR or kinetic plate reader.[1]

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject 10x compound solution (1:10 dilution).

    • Record fluorescence (

      
      ) for 120 seconds.[1]
      
  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Plot Log[Concentration] vs. Response.

    • Fit to a 4-parameter logistic equation to determine

      
      .[1]
      

Table 1: Recommended Dilution Scheme (96-well Plate)

Well IDFinal Conc.Preparation (from 10 mM Stock)Purpose
A1-A3 10 µM1:1000 dilution in Assay BufferMax Response / Toxicity Check
B1-B3 1 µM1:10 serial dilution from AHigh Affinity Saturation
C1-C3 100 nM1:10 serial dilution from BExpected

Range
D1-D3 10 nM1:10 serial dilution from CExpected

Range
E1-E3 1 nM1:10 serial dilution from DThreshold Detection
F1-F3 0.1 nM1:10 serial dilution from ESub-threshold / Selectivity
G1-G3 0 (Vehicle)0.1% DMSO in Assay BufferBaseline Control
H1-H3 1 µM PGF2αStandard StockPositive Control (Reference)

Part 3: Data Interpretation & Troubleshooting

Interpreting the EC50
  • If EC50 < 10 nM: The 17,20-dimethyl modification has successfully conferred "super-agonist" status, likely exceeding PGF2α potency.[1]

  • If EC50 > 1 µM: The modification may have sterically hindered FP receptor binding, or the compound may be selective for a different receptor subtype (e.g., EP3).

Troubleshooting Common Issues
  • Precipitation: If the compound precipitates in PBS (cloudy solution), increase the BSA concentration (0.1%) in the assay buffer to act as a carrier, or limit the final concentration to 10 µM.

  • High Background: Ensure Probenecid is fresh; it prevents dye leakage in anion-transporting cells.[1]

  • No Response: Verify receptor expression using the Positive Control (PGF2α). If PGF2α works but 17,20-dimethyl PGF1α does not, the analog may be inactive at the FP receptor.[1]

References

  • Cayman Chemical. (2025).[1][5][6] Product Information: 17,20-dimethyl Prostaglandin F1α (Item No. 15790).[1][7]

  • Woodward, D. F., et al. (2011). The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences.[1] (General reference for PG analog screening).

  • Tsuboi, T., et al. (1980). Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative (Limaprost).[8] Archives Internationales de Pharmacodynamie et de Thérapie.[1][8] (Reference for the parent Limaprost structure).

  • Abramovitz, M., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry.[1] (Reference for FP receptor assay setup).

Sources

Application Note: High-Stability FP Receptor Signaling Studies using 17,20-dimethyl PGF1α

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Prostaglandin F receptor (FP) is a critical G-protein coupled receptor (GPCR) involved in luteolysis, intraocular pressure regulation, and inflammation.[1] While Prostaglandin F2α (PGF2α) is the endogenous ligand, its rapid metabolic degradation and lack of absolute selectivity often complicate precise signaling kinetics.

17,20-dimethyl Prostaglandin F1α (17,20-dm-PGF1α) is a synthetic analog of the 1-series prostaglandins. Structurally related to the stable PGE1 analog Limaprost, it incorporates methyl groups at the C17 and C20 positions.[2] These modifications are designed to block metabolic oxidation, significantly extending half-life and potentially enhancing potency compared to native PGF1α.

This guide provides the first comprehensive workflow for utilizing 17,20-dm-PGF1α to interrogate FP receptor signaling, focusing on Calcium mobilization (


) and Inositol Phosphate (IP) accumulation.

Compound Profile & Mechanistic Rationale

Chemical Logic

Native PGF1α is a metabolite of dihomo-γ-linolenic acid (DGLA) and typically exhibits lower potency at the FP receptor compared to PGF2α (derived from Arachidonic Acid). However, the 17,20-dimethyl modification serves two functions:

  • Metabolic Shielding: The methyl groups sterically hinder 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and

    
    -oxidation, preventing rapid clearance in cell-based assays.
    
  • Lipophilicity & Binding: The structural similarity to Limaprost suggests a 10–1,000 fold potency increase over the parent compound (PGF1α), making it a viable, high-stability probe for sustained FP activation.

Signaling Pathway

The FP receptor couples primarily to the


 family of heterotrimeric G proteins. Upon binding 17,20-dm-PGF1α, the receptor activates Phospholipase C 

(PLC

), hydrolyzing

into

and Diacylglycerol (DAG).
Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by 17,20-dm-PGF1α.

FP_Signaling Ligand 17,20-dimethyl PGF1α Receptor FP Receptor (PTGFR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R Ligand Gating PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ Release IP3R->Ca Flux Ca->PKC Co-activation

Figure 1: Signal transduction pathway of 17,20-dm-PGF1α via the FP Receptor.

Experimental Protocols

Materials Preparation
ReagentSpecificationStorageNotes
17,20-dm-PGF1α >98% Purity (Crystalline)-20°CDissolve in DMSO or Ethanol.[3]
Stock Solvent Anhydrous DMSORTAvoid water to prevent hydrolysis.
Assay Buffer HBSS + 20mM HEPES4°CpH 7.4. Add 0.1% BSA for stability.
Positive Control Cloprostenol or PGF2α-20°CEstablished FP agonists.
Antagonist AL-8810-20°CSelective FP receptor antagonist.

Stock Solution Protocol:

  • Dissolve 1 mg of 17,20-dm-PGF1α in 100

    
    L DMSO to create a ~26 mM stock.
    
  • Aliquot into single-use vials (e.g., 10

    
    L) and freeze at -20°C.
    
  • Critical: Purge vials with inert gas (Argon/Nitrogen) before sealing to prevent oxidation of the

    
    -chain.
    
Protocol A: Kinetic Calcium Mobilization (FLIPR/FlexStation)

Rationale: This assay measures the immediate


 response (

-mediated

release). It is the most sensitive method for determining the

of this analog.

Step-by-Step Methodology:

  • Cell Seeding:

    • Use HEK293 cells stably transfected with human recombinant FP receptor (HEK-FP).

    • Seed 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 100

      
      L of Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) dissolved in Assay Buffer containing 2.5 mM Probenecid (to inhibit anion transport).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 17,20-dm-PGF1α in Assay Buffer.

    • Range:

      
       M to 
      
      
      
      M (final concentration).
    • Note: Ensure DMSO concentration remains <0.5% in the final well.

  • Data Acquisition:

    • Place plate in the reader (FLIPR, FlexStation, or FDSS).

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Injection: Inject 20

      
      L of 5x compound solution.
      
    • Read: Record continuously for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot log[Agonist] vs. Response using a 4-parameter logistic fit.

Protocol B: Specificity Validation (Antagonist Challenge)

Rationale: To prove the signal is mediated by FP and not EP receptors (which PGF analogs can cross-react with), use the selective FP antagonist AL-8810.

Workflow Diagram:

Antagonist_Workflow Step1 Seed HEK-FP Cells Step2 Pre-treat with AL-8810 (10 µM) (30 mins) Step1->Step2 Step3 Add 17,20-dm-PGF1α (EC80 Conc.) Step2->Step3 Step4 Measure Ca2+ Response Step3->Step4 Step5 Compare vs. Vehicle Control Step4->Step5

Figure 2: Validation workflow using competitive antagonism.

Interpretation:

  • If 17,20-dm-PGF1α signaling is inhibited by AL-8810, it confirms FP receptor specificity.

  • If signaling persists, investigate EP1 (using SC-51322 antagonist) or EP3 receptors.

Expected Results & Data Interpretation

Since 17,20-dm-PGF1α is a "super-agonist" analog of PGF1α, the data should reflect intermediate potency between native PGF1α and the highly potent PGF2α, but with superior signal duration.

CompoundPredicted EC50 (FP)Metabolic StabilityNotes
PGF2α ~ 1 - 5 nMLow (<10 min)Endogenous standard. Rapid peak, fast decay.
PGF1α ~ 50 - 100 nMLow/ModerateWeak partial agonist.
17,20-dm-PGF1α ~ 5 - 20 nM High (>60 min) Potency enhanced by methyl groups; sustained signal.

Troubleshooting Guide:

  • No Signal: Ensure the compound was stored under inert gas. Oxidation of the

    
    -chain destroys activity. Check receptor expression with 1 
    
    
    
    M Cloprostenol.
  • High Background: Reduce Probenecid concentration or wash cells more thoroughly after dye loading.

  • Insolubility: If precipitation occurs at >10

    
    M, ensure the stock was fully dissolved in DMSO before adding to the aqueous buffer.
    

References

  • Tsuboi, T., et al. (1980). Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent.[2][3] Archives Internationales de Pharmacodynamie et de Thérapie, 247(1), 89-102.[2][3] (Establishes the potency-enhancing effect of 17,20-dimethyl modification).

  • Sharif, N. A., et al. (2002). AL-8810: a novel prostaglandin F2 alpha analog with selective FP receptor antagonist activity.[4] Journal of Pharmacy and Pharmacology, 54(4), 539–547. Retrieved from [Link]

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636. Retrieved from [Link]

Sources

Application Note: Formulation & Delivery of 17,20-dimethyl Prostaglandin F1α

[1][2]

Abstract & Rationale

17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α) is a synthetic analog of PGF1α designed to resist rapid physiological degradation.[1][2] Native prostaglandins are typically cleared from circulation within minutes due to 15-hydroxy prostaglandin dehydrogenase (15-PGDH) activity and

121

However, these structural modifications increase lipophilicity, exacerbating the already poor aqueous solubility of the parent molecule.[1] This Application Note provides validated protocols for solubilizing 17,20-dimethyl PGF1α for acute bolus injection and chronic osmotic pump infusion , ensuring bioavailability while preventing precipitation-induced embolism or local toxicity.[1][2]

Physicochemical Profile

Understanding the solvent compatibility is the prerequisite for successful formulation. The following data represents the "Gold Standard" solubility profile for this analog.

Solvent SystemSolubility Limit (mg/mL)Application Context
DMSO > 130 mg/mLPrimary Stock Solution (Store at -20°C)
Ethanol > 50 mg/mLAlternative Stock (Evaporates easier)
DMF > 30 mg/mLNot recommended for in vivo use due to toxicity
PBS (pH 7.2) ~ 2.0 mg/mL*Unstable.[1][2][3][4] Only for immediate use (<24 hrs)

> Critical Note: While PBS solubility is listed at 2 mg/mL, this is a thermodynamic saturation point.[1][2] In practice, kinetic precipitation occurs rapidly at concentrations >0.5 mg/mL without a surfactant or carrier.[1]

Protocol A: Acute Delivery (IP/IV Injection)

Target: Single-dose pharmacokinetics or acute pharmacodynamics.[1][2] Vehicle: DMSO-Solvated Rapid Dilution.[1][2]

Rationale

Directly dissolving the lipid in buffer is slow and risks degradation. We utilize a "Solvent-Shift" method where the compound is dissolved in a water-miscible organic solvent (DMSO) and rapidly diluted into the aqueous phase.[1][2]

Materials
  • 17,20-dimethyl PGF1α (Crystalline Solid)[1][2][4]

  • Anhydrous DMSO (sterile filtered)[1][2]

  • PBS (pH 7.4, Mg2+/Ca2+ free)[1]

  • Nitrogen gas stream[1][2]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of 17,20-dimethyl PGF1α in 100

    
    L of anhydrous DMSO.
    
    • Concentration: 10 mg/mL.[1][2][5]

    • Storage: Aliquot into single-use amber vials. Purge with

      
       gas before capping. Store at -20°C.
      
  • Aliquot Evaporation (Optional but Recommended):

    • If the final DMSO concentration must be <1% (e.g., for sensitive IV models), transfer the required stock volume to a clean vial.[1]

    • Evaporate the solvent under a gentle stream of Nitrogen.

    • Note: Do not use heat.[2] Prostaglandins are heat-labile.[1][2]

  • Reconstitution:

    • If DMSO is tolerated (Standard): Dilute the 10 mg/mL stock 1:100 into warm (37°C) PBS. Vortex immediately for 30 seconds.[2]

      • Final Conc: 0.1 mg/mL in 1% DMSO/PBS.[1][2]

    • If DMSO is removed (Step 2): Add 100

      
      L of Ethanol  to the dried residue, vortex to dissolve, then dilute with PBS.[1] The ethanol ensures better initial wetting than PBS alone.
      
  • Filtration: Pass the final solution through a 0.22

    
    m PES (Polyethersulfone) syringe filter to ensure sterility and remove micro-precipitates.
    

Protocol B: Chronic Delivery (Osmotic Pump)

Target: 7-28 day continuous infusion (e.g., Alzet® pumps).[1][2] Vehicle: Hydroxypropyl-


12
Rationale

Organic solvents (DMSO/Ethanol) can degrade the pump reservoir material or cause tissue necrosis at the exit port during chronic infusion.[1] Furthermore, prostaglandins degrade in simple aqueous buffers over days (hydrolysis).[1] Cyclodextrins form an inclusion complex, shielding the hydrophobic tail of the prostaglandin, enhancing solubility, and protecting it from hydrolysis.[1]

Materials
  • 17,20-dimethyl PGF1α Stock (in Ethanol)[1][2][4]

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD) (Pharma Grade)[1][2]
  • Sterile Water for Injection (WFI)[1][2]

Step-by-Step Methodology
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in Sterile Water.[1][2] Filter (0.22 
    
    
    m).[1][2]
  • Compound Preparation:

    • Transfer the required amount of 17,20-dimethyl PGF1α stock (in Ethanol) to a sterile tube.

    • Evaporate the Ethanol entirely under Nitrogen stream. A thin film will form.[2]

  • Complexation:

    • Add the 20% HP-

      
      -CD solution directly to the dried film.[1][2]
      
    • Sonicate in a water bath at 37°C for 20-30 minutes. The solution should become perfectly clear.

    • Target Conc: Typically 1 - 5 mg/mL.[1][2]

  • Loading:

    • Draw the solution into a syringe (free of air bubbles).[1]

    • Fill the osmotic pump according to manufacturer instructions.

    • Incubation: Prime the pump in sterile saline at 37°C for 4-12 hours (depending on pump model) prior to implantation to ensure immediate delivery.[1][2]

Visual Workflows

Formulation Decision Tree

FormulationWorkflowStart17,20-dimethyl PGF1α(Crystalline Solid)SolventDissolve in Anhydrous DMSO(Stock: 10 mg/mL)Start->SolventDecisionSelect Delivery ModeSolvent->DecisionAcuteAcute / Bolus Injection(IP or IV)Decision->AcuteChronicChronic Infusion(Osmotic Pump)Decision->ChronicDilutionRapid Dilution 1:100into warm PBSAcute->DilutionFilter10.22 µm PES FilterDilution->Filter1InjectImmediate Injection(< 2 hours stability)Filter1->InjectEvapEvaporate DMSO/EtOH(Nitrogen Stream)Chronic->EvapComplexAdd 20% HP-β-Cyclodextrin& SonicateEvap->ComplexPumpLoadLoad Alzet Pump(Stable > 14 days)Complex->PumpLoad

Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental duration.

Putative Mechanism of Action

MechanismDrug17,20-dimethyl PGF1αMetabolism15-PGDH / β-OxidationDrug->MetabolismTargeted byReceptorsProstaglandin Receptors(FP / IP - Putative)Drug->ReceptorsBindsBlockSteric Hindrance(Methyl Groups)Block->MetabolismInhibitsSignalIntracellular Signaling(↑ Ca2+ / ↑ cAMP)Receptors->SignalEffectPhysiological Output(Vasodilation / Cytoprotection)Signal->Effect

Figure 2: Structural modifications prevent rapid metabolism, extending the therapeutic window.[1][2]

Quality Control & Validation

Before in vivo administration, validate the formulation concentration, especially if using the evaporation/reconstitution method.[1]

  • UV Spectrophotometry:

    • Prostaglandins typically absorb at 200-210 nm (end absorption) or 278 nm if they contain a conjugated diene system (check specific CoA).[1][2]

    • Note: 17,20-dimethyl PGF1α lacks the conjugated enone of PGE series, making UV quantification difficult in complex media.[1]

  • LC-MS/MS (Preferred):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2][6]

    • Transition: Monitor specific MRM transitions (Parent mass ~384.5 Da [M-H]-).

    • Standard: Use PGF1α-d9 (Deuterated) as an internal standard to account for extraction efficiency.

References

  • Cayman Chemical. 17,20-dimethyl Prostaglandin F1α Product Information & Solubility Data.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-

    
    -CD as the gold standard for lipophilic drug delivery). 
    
  • Durect Corporation. Alzet Osmotic Pump Solvent Compatibility Guide.[2] (Verifies PEG/Cyclodextrin compatibility with pump reservoirs).

  • Tsuboi, T., et al. (1980).[1] Pharmacological evaluation of OP-1206 (Limaprost), a prostaglandin E1 derivative.[1][2][4] Arch Int Pharmacodyn Ther.[2][4] (Describes the metabolic stability logic of the 17,20-dimethyl modification).

Troubleshooting & Optimization

17,20-dimethyl Prostaglandin F1α stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 17,20-dimethyl Prostaglandin F1α stability in aqueous solutions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Senior Application Scientist Note: Welcome to the technical support hub for 17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α). This analog is structurally modified to resist metabolic degradation (specifically


-oxidation), significantly extending its biological half-life compared to native PGF1α.[1][2] However, this metabolic stability does not equate to hydrolytic or thermodynamic stability in aqueous environments.[1][2] The guide below addresses the physicochemical challenges of maintaining this lipid in solution for reproducible experimental data.
Module 1: Solubility & Reconstitution Protocols

Q: I dissolved the crystalline solid directly in PBS, but it took a long time and looks cloudy. Is this normal? A: No, this indicates suboptimal solvation and potential aggregation.[1] While 17,20-dimethyl PGF1α has a theoretical solubility of ~2 mg/mL in PBS (pH 7.2), direct dissolution of the lipophilic solid into an aqueous buffer is kinetically unfavorable.[1][2] The hydrophobic carbon tail resists entry into the polar aqueous lattice, leading to micelle formation or coating of the vial walls.

Correct Protocol (The "Organic First" Rule):

  • Primary Stock: Dissolve the crystalline solid in an organic solvent (DMSO, Ethanol, or DMF) to a high concentration (e.g., 10–50 mg/mL). This ensures complete molecular dispersion.[1][2]

    • Note: Purge the vial with an inert gas (Argon or Nitrogen) before closing to prevent oxidation.[1][2]

  • Secondary Dilution: Dilute this organic stock into your aqueous buffer (PBS, culture media) immediately prior to use.[1][2]

    • Critical Limit: Ensure the final organic solvent concentration is

      
       (or 
      
      
      
      for sensitive cell assays) to avoid solvent cytotoxicity or interference.[1][2]

Q: Can I use Dimethyl sulfoxide (DMSO) or Ethanol? Which is better? A: Both are excellent solvents for this compound, but they serve different downstream applications:

SolventSolubility LimitRecommended UseCautions
DMSO

mg/mL
Cell-based assays, in vivo injectionsHygroscopic; absorbs water from air which can degrade the lipid over long-term storage.[1][2]
Ethanol

mg/mL
Mass Spectrometry (LC-MS), ELISA standardsVolatile; evaporation changes concentration.[1][2] Keep tightly capped at -80°C.
DMF

mg/mL
Chemical synthesis applicationsToxic; generally avoided in live-cell biological assays.[1][2]
Module 2: Aqueous Stability & pH Sensitivity

Q: How long can I store 17,20-dimethyl PGF1α in PBS at 4°C? A: Do not store aqueous solutions for more than 24 hours. Unlike the in vivo metabolic stability provided by the 17,20-dimethyl modification, the chemical stability in a flask is governed by:

  • Adsorption: The lipophilic nature of the molecule causes it to adhere to polypropylene/polystyrene plastics, effectively lowering the concentration in solution over time.

  • Microbial Degradation: Aqueous buffers at neutral pH are breeding grounds for bacteria that can metabolize lipids, even at 4°C.[1][2]

  • Chemical Isomerization: While PGF series are more stable than PGE series (which dehydrate to PGA/PGB), PGF1α analogs can still undergo slow epimerization or oxidation of the hydroxyl groups in unbuffered or improper pH conditions.[1]

Q: Is this analog sensitive to pH like PGE1? A: Less so, but pH control is still vital.

  • PGE Series: Extremely sensitive.[1][2] In alkali, they convert to PGB; in acid, to PGA.[1][2]

  • PGF Series (17,20-dimethyl PGF1α): Lacks the C9 ketone, making it resistant to the

    
    -elimination reactions that plague PGEs.[1][2] However, extreme pH (<3 or >10) can still catalyze acid-catalyzed epimerization of the hydroxyl groups or ester hydrolysis if derivatives are used.[1][2]
    
  • Recommendation: Maintain pH between 6.8 and 7.4.

Module 3: Experimental Workflow Visualization

Figure 1: Reconstitution & Stability Decision Tree This workflow illustrates the critical decision points to prevent precipitation and degradation during sample preparation.

ReconstitutionWorkflow Start Solid 17,20-dimethyl PGF1α SolventChoice Choose Primary Solvent Start->SolventChoice DirectAq Direct to Aqueous Buffer? Start->DirectAq Avoid DMSO DMSO (Stock >10 mg/mL) Best for Cell Assays SolventChoice->DMSO Ethanol Ethanol (Stock >10 mg/mL) Best for LC-MS SolventChoice->Ethanol Dilution Dilute into Buffer (PBS/Media) Keep Organic < 1% DMSO->Dilution Ethanol->Dilution Precipitation Risk: Precipitation/Micelles Inconsistent Data DirectAq->Precipitation Usage Use Immediately (< 24 Hours) Dilution->Usage Storage Discard Unused Aqueous Solution Usage->Storage End of Exp

Module 4: Troubleshooting Degradation

Q: I see a loss of signal in my ELISA/LC-MS. Has the compound degraded? A: Before assuming chemical degradation, rule out Plastic Adsorption . Prostaglandins are sticky.[1][2] If you stored a nanomolar (nM) solution in a plastic tube overnight, up to 50% of the mass may have adsorbed to the tube walls.[1]

  • Test: Wash the empty tube with Ethanol and run MS on the wash. If you see a peak, it was adsorption, not degradation.[1][2]

  • Fix: Use glass vials for storage of stocks. Use "Low-Binding" polypropylene tubes for aqueous dilutions and prepare them fresh.[1][2]

Q: What are the signs of chemical degradation? A:

  • Appearance: If the clear stock solution turns yellow (in DMSO/Ethanol), oxidation has occurred.[1][2]

  • LC-MS Shifts:

    • Parent Peak: m/z ~383 (Negative mode, [M-H]-).[1][2]

    • Oxidation Products: +16 Da shifts (hydroxylation).[1][2]

    • Dehydration (Rare for PGF): -18 Da shifts.[1][2]

References
  • PubChem. (n.d.).[1][2] Prostaglandin F1alpha Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Tsuboi, T., et al. (1980).[1][2] Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent. Archives Internationales de Pharmacodynamie et de Thérapie. (Cited for context on limaprost analogs).

  • Stehle, R. G. (1982).[1][2] Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, and E1. Methods in Enzymology, 86, 436–458.[1][2] (Foundational text on PG stability).

Sources

potential off-target effects of 17,20-dimethyl PGF1α

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Experimental Optimization Guide

Product: 17,20-dimethyl Prostaglandin F1α Class: Synthetic Prostanoid Analog / FP Receptor Agonist Primary Application: Metabolic stability studies, FP receptor signaling, Glaucoma research.[1]

Executive Summary: The Molecule & The Challenge

As a Senior Application Scientist, I often see researchers treat 17,20-dimethyl PGF1α exactly like its parent compound, PGF1α, or the more common PGF2α. This is a critical error.

The 17,20-dimethyl modification is not chemically inert; it is a structural "armor" designed to block metabolism by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) .[1] While this grants the molecule superior half-life and potency (10–1000x over parent compounds), it introduces two distinct experimental risks:[1]

  • Lipophilicity Shifts: The methyl groups significantly increase hydrophobicity, leading to plastic binding and bioavailability issues.

  • "Pharmacological Noise" (Off-Targets): The structural similarity to Limaprost (a PGE1 analog with the same tail) increases the probability of cross-talk with IP (Prostacyclin) and EP receptors.[1]

This guide provides the protocols to isolate your specific signal and eliminate these artifacts.

Part 1: Receptor Selectivity & "Pharmacological Noise"

The Issue: You observe unexpected vasodilation or cAMP elevation in tissues where you expected vasoconstriction (FP effect).

Mechanism: Prostaglandin receptors are promiscuous.[1] While 17,20-dimethyl PGF1α targets the FP receptor (


-coupled, 

mobilization), its modified side chain (shared with the IP-agonist Limaprost) increases affinity for the IP receptor (

-coupled, cAMP elevation).[1] At micromolar concentrations, it may also activate EP3 receptors .[1]
Troubleshooting Workflow: Isolating the FP Signal

Q: How do I confirm my readout is FP-mediated and not an IP/EP off-target effect?

A: You must perform a "Pharmacological Isolation" protocol using selective antagonists.[1] Do not rely solely on the agonist.[1]

Protocol:

  • Baseline: Establish your dose-response curve for 17,20-dimethyl PGF1α (typically 10 nM – 10 µM).[1]

  • IP Blockade: Pre-incubate samples for 15 minutes with RO1138452 (1–10 µM), a selective IP antagonist.[1]

    • Result: If the response (e.g., relaxation/cAMP) disappears, your effect was off-target (IP-mediated).[1]

  • FP Blockade (Negative Control): Pre-incubate with AL-8810 (10 µM), an FP receptor antagonist.[1]

    • Result: If the signal persists despite AL-8810, you are observing off-target effects.[1]

Visualizing the Off-Target Pathways

G Ligand 17,20-dimethyl PGF1α FP FP Receptor (Primary Target) Ligand->FP High Affinity IP IP Receptor (Major Off-Target) Ligand->IP Low/Med Affinity (High Dose) EP3 EP3 Receptor (Minor Off-Target) Ligand->EP3 Low Affinity Gq Gq Protein FP->Gq Gs Gs Protein IP->Gs Gi Gi Protein EP3->Gi Ca Intracellular Ca2+ (Contraction) Gq->Ca cAMP_High cAMP Increase (Relaxation) Gs->cAMP_High cAMP_Low cAMP Decrease Gi->cAMP_Low

Caption: Signaling divergence. High concentrations of 17,20-dimethyl PGF1α may activate IP (red path), opposing the intended FP signal (green path).

Part 2: Solubility & Assay Interference (The "Sticky" Problem)

The Issue: Variable IC50/EC50 data between replicates or "flat" dose-response curves at high concentrations.

Mechanism: The 17,20-dimethyl group makes this molecule significantly more lipophilic than endogenous PGF1α.[1] It adheres to polystyrene (PS) and polypropylene (PP) plastics, effectively reducing the free concentration in your well.

Q: My stock solution precipitated when added to the media. What happened?

A: You likely caused "Solvent Shock."[1] The compound is soluble in organic solvents (DMSO/Ethanol) but crashes out in aqueous buffers if the transition is too rapid or the concentration too high.

Correct Handling Protocol:

ParameterSpecificationWhy?
Primary Solvent DMSO or EthanolSolubility > 50 mg/ml.[1][2][3]
Aqueous Limit PBS (pH 7.[1][2][3][4][5]2) < 2.0 mg/mlCritical: Do not exceed this limit in the final well.
Labware Glass or Low-Binding PlasticStandard polystyrene binds lipophilic lipids, reducing potency by up to 40%.[1]
Dilution Method Step-down DilutionDo not jump from 100% DMSO to 100% PBS. Use an intermediate step (e.g., 1:10 dilution) before the final spike.

Q: How do I store the stock solution? A: Store as a crystalline solid or in high-concentration ethanol/DMSO at -20°C. Never store dilute aqueous solutions (e.g., in PBS) for more than 24 hours; they will degrade and adhere to the tube walls.[1]

Part 3: Metabolic Stability & Washout Times

The Issue: In cell signaling assays (e.g., Calcium Flux), the signal does not return to baseline as quickly as with PGF2α, or you see "carryover" effects in repeated dosing.

Mechanism: Standard prostaglandins are rapidly cleared by 15-PGDH . 17,20-dimethyl PGF1α is designed to resist this enzyme.[1] It stays in the receptor micro-environment longer.[1]

Q: My washout steps aren't working. The cells remain desensitized.

A: You are fighting the molecule's stability.[1]

  • Increase Wash Volume: Use 3x volume compared to standard PGF2α protocols.

  • Add BSA: Include 0.1% Fatty Acid-Free BSA in your wash buffer.[1] Albumin acts as a "sink" to pull the lipophilic lipid off the cell membranes.

Part 4: Summary of Receptor Affinities (Reference Data)

Since specific Ki values for 17,20-dimethyl PGF1α are rarely published in a single table, the following data is synthesized from structure-activity relationships (SAR) of the PGF and Limaprost families.

ReceptorPredicted AffinityPhysiological EffectAntagonist for Validation
FP High (Primary) Smooth muscle contraction, IOP reductionAL-8810
IP Moderate (Off-target) Vasodilation, Platelet inhibitionRO1138452 or CAY10449
EP3 LowContraction (gut/uterus)L-798,106
EP1 Very LowContractionSC-51322
Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Problem: Inconsistent Data CheckSolubility Check Solubility: Is precipitate visible? Start->CheckSolubility CheckPlastic Check Labware: Using standard Polystyrene? CheckSolubility->CheckPlastic No SolventShock Issue: Solvent Shock Action: Reduce final conc <50µM Use BSA carrier CheckSolubility->SolventShock Yes CheckSelectivity Check Selectivity: Is effect blocked by AL-8810? CheckPlastic->CheckSelectivity No Adsorption Issue: Plastic Adsorption Action: Switch to Glass or Low-Bind plates CheckPlastic->Adsorption Yes OffTarget Issue: Off-Target (IP/EP) Action: Co-treat with RO1138452 CheckSelectivity->OffTarget No (Signal remains) Valid Valid FP Signal CheckSelectivity->Valid Yes (Signal blocked)

Caption: Diagnostic workflow for identifying solubility issues versus receptor cross-reactivity.

References
  • Cayman Chemical. 17,20-dimethyl Prostaglandin F1α Product Information & Safety Data Sheet.

  • Sharif, N. A., et al. (2003). "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities." Journal of Ocular Pharmacology and Therapeutics.

  • Abramovitz, M., et al. (2000). "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs." Biochimica et Biophysica Acta (BBA).[1]

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: Introduction and Agonist Profiles.

  • Tsuboi, T., et al. (1980). "Pharmacological evaluation of OP 1206 (Limaprost), a prostaglandin E1 derivative." Archives Internationales de Pharmacodynamie et de Therapie.[1] (Establishes the SAR for the 17,20-dimethyl side chain).

Sources

identifying degradation products of 17,20-dimethyl Prostaglandin F1α

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 17,20-dimethyl Prostaglandin F1α. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this prostaglandin analogue. Here, we will explore the anticipated stability of 17,20-dimethyl Prostaglandin F1α, potential degradation pathways, and robust methodologies for identifying any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is 17,20-dimethyl Prostaglandin F1α and how is it different from native PGF1α?

A1: 17,20-dimethyl Prostaglandin F1α is a synthetic analogue of Prostaglandin F1α (PGF1α)[1]. It belongs to the limaprost family of analogues and is structurally modified to enhance its potency and prolong its biological half-life[1]. The key modifications are the methyl groups at the C-17 and C-20 positions of the lower side chain[1]. These modifications are intended to hinder metabolic degradation, particularly enzymatic oxidation, which is a common route of inactivation for natural prostaglandins[2].

Q2: What are the expected degradation pathways for 17,20-dimethyl Prostaglandin F1α?

A2: Due to the methyl substitutions at C-17 and C-20, 17,20-dimethyl PGF1α is anticipated to be significantly more resistant to metabolic degradation than its parent compound. The primary enzymatic degradation pathway for natural prostaglandins, oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), may be sterically hindered[2][3]. However, under forced degradation conditions or prolonged storage, other chemical degradation pathways could become relevant. These may include:

  • Oxidation: The allylic alcohol at C-15 and other hydroxyl groups could be susceptible to oxidation, potentially forming ketone functionalities.

  • Hydrolysis: While generally stable, under extreme pH conditions, ester derivatives (if any) could be hydrolyzed. The native carboxylic acid form is not susceptible to hydrolysis.

  • Isomerization: The double bond at C-13 could potentially isomerize under certain light or acidic conditions.

Q3: How should I handle and store 17,20-dimethyl Prostaglandin F1α to minimize degradation?

A3: As a crystalline solid, 17,20-dimethyl Prostaglandin F1α is stable for at least four years when stored at -20°C[1]. For preparing stock solutions, it is soluble in organic solvents such as ethanol, DMSO, and DMF[1]. It is recommended to prepare fresh working solutions in aqueous buffers (like PBS, pH 7.2) and use them promptly. Prostaglandins, in general, are more stable in slightly acidic aqueous solutions compared to neutral or alkaline solutions[4]. To prevent oxidative degradation, it is good practice to purge organic solvent stock solutions with an inert gas like nitrogen or argon before sealing and storing at -20°C.

Q4: What analytical techniques are best suited for identifying degradation products of 17,20-dimethyl Prostaglandin F1α?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of prostaglandins and their metabolites[5][6][7][8][9]. This technique offers the high sensitivity and specificity required to detect and identify low-level degradation products in complex matrices[10]. For structural elucidation of unknown degradation products, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, is highly effective[10].

Troubleshooting Guides

Issue 1: Unexpected Loss of Parent Compound in Stability Studies

If you observe a significant loss of 17,20-dimethyl Prostaglandin F1α in your stability-indicating assay, it is crucial to systematically investigate the cause.

Troubleshooting Steps:

  • Verify Analytical Method:

    • Ensure your analytical method is validated for stability-indicating properties. This involves demonstrating that the method can resolve the parent compound from its potential degradation products.

    • Perform a spike recovery experiment with a known amount of 17,20-dimethyl PGF1α in your sample matrix to rule out matrix effects or issues with sample extraction.

  • Investigate Storage and Handling:

    • Confirm that the compound and its solutions were stored at the recommended temperature (-20°C) and protected from light.

    • Evaluate the compatibility of your storage containers. Polypropylene tubes are generally preferred for prostaglandins.

    • Assess the impact of freeze-thaw cycles on your stock solutions. It is advisable to aliquot stock solutions into single-use volumes.

  • Perform Forced Degradation Studies:

    • To proactively identify potential degradation products and understand the compound's stability profile, a forced degradation study is recommended[11][12][13][14]. This will help in confirming if the observed loss is due to degradation and will aid in identifying the degradants.

Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 17,20-dimethyl Prostaglandin F1α.

Materials:

  • 17,20-dimethyl Prostaglandin F1α

  • Methanol or Ethanol (for stock solution)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • Photostability chamber

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of 17,20-dimethyl Prostaglandin F1α in methanol or ethanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid compound in an oven at 80°C for 48 hours. Reconstitute in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of the compound (approximately 100 µg/mL in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating LC-MS/MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Look for new peaks, which are potential degradation products.

    • Use the mass spectral data to propose structures for the degradation products. The expected mass shifts would correspond to oxidation (+16 Da or -2 Da) or other modifications.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagentTemperatureDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursIsomerization products, potential dehydration
Base Hydrolysis0.1 M NaOHRoom Temp24 hoursEpimerization at chiral centers
Oxidation3% H₂O₂Room Temp24 hoursOxidized products (e.g., ketones at C-9, C-11, C-15)
ThermalN/A80°C48 hoursDehydration products, isomers
PhotolyticLightAmbientPer ICH Q1BIsomers, photo-oxidation products

Visualizing Degradation Pathways and Workflows

To aid in conceptualizing the potential degradation of 17,20-dimethyl Prostaglandin F1α and the experimental approach to identify its degradants, the following diagrams are provided.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_dehydration Dehydration parent 17,20-dimethyl PGF1α ketone 15-keto derivative parent->ketone Oxidation at C-15 diketone 9,15-diketo derivative parent->diketone Further oxidation isomer C-13 cis isomer parent->isomer Photolytic/Acidic stress dehydrated Dehydrated products parent->dehydrated Thermal/Acidic stress

Caption: Potential degradation pathways for 17,20-dimethyl PGF1α.

Degradation_Product_Identification_Workflow start Start: Stability Issue or Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress lcms LC-MS/MS Analysis of Stressed and Control Samples stress->lcms compare Compare Chromatograms: Identify New Peaks lcms->compare hrms High-Resolution MS/MS for Elemental Composition compare->hrms Unknown peak found end End: Characterized Degradation Products compare->end No significant degradation elucidation Propose Structures based on Mass Shifts and Fragmentation hrms->elucidation elucidation->end

Caption: Workflow for identifying degradation products.

References

  • Kvaskoff, D. et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855:147-154.
  • Wang, Y. et al. (2025).
  • Creative Proteomics. Prostaglandins Analysis Service.
  • ResearchGate. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS.
  • Springer Nature Experiments. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS.
  • Al-Ati, L. et al. (2012). Hydrolysis of Prostaglandin Glycerol Esters by the Endocannabinoid-Hydrolyzing Enzymes, Monoacylglycerol Lipase and Fatty Acid Amide Hydrolase. Biochemistry, 51(38), 7436-7445.
  • Cayman Chemical. (n.d.). 17,20-dimethyl Prostaglandin F1α. Cayman Chemical.
  • Korotian, A. et al. (2014). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 55(1), 161-173.
  • Bylund, J. et al. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. Biochemical Pharmacology, 62(4), 407-415.
  • S. Singh, et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance.
  • Klick, S. et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Nomura, D. K. et al. (2011).
  • K. A. Alsante, et al. (2014).
  • BenchChem. (2025). Preventing sample degradation during prostaglandin analysis. BenchChem.
  • Granström, E., & Hansson, G. (1976). Effect of chemical modifications on the metabolic transformation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 1, 215-219.
  • Patel, P. et al. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Bertin Bioreagent. (n.d.). 17,20-dimethyl Prostaglandin F1α. Bertin Bioreagent.
  • Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927.
  • Reddy, P. V. et al. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? Journal of Clinical Medicine, 10(3), 485.

Sources

Navigating Batch-to-Batch Variability of 17,20-dimethyl PGF1α: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 17,20-dimethyl PGF1α. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the inherent challenge of batch-to-batch variability with this potent prostaglandin analog. By understanding the root causes and implementing robust quality control measures, you can ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 17,20-dimethyl PGF1α and why is it used in research?

17,20-dimethyl PGF1α is a synthetic analog of the prostaglandin F1α (PGF1α).[1][2] It belongs to the limaprost family and is structurally modified with two additional methyl groups on the lower side chain.[1] These modifications are intended to increase its potency and prolong its biological half-life compared to the parent compound.[1] While there is a lack of published pharmacological data specifically for 17,20-dimethyl PGF1α, its structural similarity to other orally active prostaglandin analogs makes it a compound of interest in various research fields.[1]

Q2: What are the primary causes of batch-to-batch variability in synthetic lipids like 17,20-dimethyl PGF1α?

Batch-to-batch variability in synthetic lipids can arise from several factors throughout the manufacturing and handling process.[3][4][5][6] Key contributors include:

  • Synthesis and Purification: Minor deviations in the multi-step organic synthesis, crystallization, and purification processes can lead to differences in the final product's purity and isomeric composition.[3][7]

  • Isomeric Purity: Prostaglandins possess multiple chiral centers, leading to a large number of potential stereoisomers.[8] The biological activity of these isomers can vary significantly, with one enantiomer often being more potent than others, or even exhibiting toxicity.[9][10][11] Inconsistent stereoisomeric ratios between batches are a major source of variable biological activity.

  • Chemical Stability: Prostaglandins are known to be unstable, particularly in aqueous solutions and at non-optimal pH levels.[12][13][14] Degradation can occur due to factors like pH, temperature, light, and oxidation.[15][16]

  • Handling and Storage: Improper storage conditions, including temperature fluctuations and exposure to air or light, can lead to degradation of the compound.[15] Repeated freeze-thaw cycles of solutions should also be avoided.[17]

Q3: How can I be sure that the 17,20-dimethyl PGF1α I received is of high quality?

Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document should detail the results of quality control testing, including:

  • Identity: Confirmation of the chemical structure, often using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), with a purity of ≥98% being a common standard.[1]

  • Appearance: The physical state of the compound (e.g., crystalline solid).[1]

Always review the CoA for each new batch to ensure it meets your experimental requirements.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Encountering variability in your experiments can be frustrating. This guide provides a systematic approach to identifying and resolving common issues related to 17,20-dimethyl PGF1α.

Problem 1: Reduced or Inconsistent Biological Activity

You observe that a new batch of 17,20-dimethyl PGF1α is showing lower potency or more variable results compared to previous batches in your biological assays.

Potential Causes & Solutions:

  • Degradation Due to Improper Storage or Handling:

    • Verification: Confirm that the compound has been stored at the recommended -20°C in a tightly sealed, light-resistant container.[15]

    • Solution: Aliquot stock solutions to minimize freeze-thaw cycles.[17] Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[13][15]

  • Solubility Issues:

    • Verification: Prostaglandins can have poor water solubility.[18][19][20] Ensure the compound is fully dissolved in the chosen solvent before further dilution into aqueous buffers.

    • Solution: Prepare stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[1][15] When diluting into aqueous media, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[13] If precipitation is observed, gentle warming or brief sonication may help redissolve the compound.

  • Batch-Specific Differences in Isomeric Purity:

    • Verification: While challenging without specialized analytical capabilities, significant and consistent differences in activity between batches may point to variations in the stereoisomer profile.

    • Solution: If you suspect this is the case, contact the supplier to inquire about their isomeric purity testing and batch consistency data. For critical applications, consider sourcing from a supplier that provides detailed isomeric analysis.

Problem 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

When analyzing your 17,20-dimethyl PGF1α standard or experimental samples, you observe unexpected peaks that were not present with previous batches.

Potential Causes & Solutions:

  • Presence of Impurities or Degradation Products:

    • Verification: Compare the chromatogram of the new batch with that of a previously well-characterized, reliable batch.

    • Solution: Run a stability study on your stock solution to see if the impurity peaks increase over time, which would indicate degradation. If the impurities are present from the outset, contact the supplier with your data and a copy of their CoA for that batch.

  • Contamination:

    • Verification: Ensure that all solvents, vials, and equipment used for sample preparation and analysis are clean and free of contaminants.

    • Solution: Prepare a fresh solution of the compound using new, high-purity solvents and re-analyze.

Essential Quality Control Protocols

To proactively manage batch-to-batch variability, implementing in-house quality control checks is highly recommended.

Protocol 1: Analytical Purity and Identity Verification by HPLC-MS

This protocol provides a framework for verifying the purity and identity of incoming batches of 17,20-dimethyl PGF1α.

Objective: To confirm the identity and assess the purity of 17,20-dimethyl PGF1α.

Materials:

  • 17,20-dimethyl PGF1α sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • HPLC system coupled with a Mass Spectrometer (MS) detector

  • Analytical C18 column

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of 17,20-dimethyl PGF1α and dissolve it in a suitable organic solvent (e.g., ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for injection.

  • HPLC-MS Analysis:

    • Use a reversed-phase HPLC method to separate the compound from potential impurities.[21][22]

    • The MS detector will confirm the identity of the main peak by matching its mass-to-charge ratio (m/z) to the expected molecular weight of 17,20-dimethyl PGF1α (384.6 g/mol ).[1]

    • The purity can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation:

ParameterAcceptance Criteria
Identity (m/z) Matches the expected molecular weight ± acceptable mass accuracy of the instrument.
Purity (% Area) ≥ 98%
Protocol 2: Functional Bioassay for Potency Assessment

A functional bioassay is crucial for confirming that a new batch of 17,20-dimethyl PGF1α elicits the expected biological response.

Objective: To determine the relative potency of a new batch of 17,20-dimethyl PGF1α compared to a previously validated reference batch.

Methodology:

  • Cell Line Selection: Choose a cell line known to respond to prostaglandins, for example, by expressing relevant receptors.[23]

  • Assay Principle: The choice of assay will depend on the expected biological activity. Examples include:

    • Receptor Binding Assays: To determine the affinity of the compound for its target receptor.

    • Second Messenger Assays: Measuring downstream signaling events, such as changes in intracellular cAMP or calcium levels.

    • Phenotypic Assays: Observing a functional cellular response, such as cell proliferation, differentiation, or cytokine production.[24]

  • Dose-Response Curve Generation:

    • Prepare serial dilutions of both the new batch and the reference batch of 17,20-dimethyl PGF1α.

    • Treat the cells with the different concentrations and measure the biological response.

    • Plot the response against the logarithm of the concentration to generate dose-response curves.

  • Data Analysis:

    • Calculate the EC50 (half-maximal effective concentration) for both batches.

    • The relative potency of the new batch can be determined by comparing its EC50 to that of the reference batch.

Data Interpretation:

ParameterAcceptance Criteria
EC50 Ratio (New Batch / Reference Batch) Typically within a predefined range (e.g., 0.8 - 1.25)

Visualizing Workflows and Concepts

Workflow for Investigating Batch-to-Batch Variability

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Functional Verification cluster_4 Resolution A Inconsistent Experimental Results B Review Storage & Handling Procedures A->B C Verify Solution Preparation & Solubility A->C D Perform HPLC-MS Analysis B->D If procedures are correct C->D If solubility is confirmed E Compare with Reference Batch Data D->E F Conduct Functional Bioassay E->F If purity is acceptable H Contact Supplier with Data E->H If purity is low G Compare EC50 Values F->G G->H If potency differs significantly I Quarantine Batch H->I

Caption: Troubleshooting workflow for batch-to-batch variability.

Factors Contributing to Variability

G cluster_synthesis Manufacturing cluster_stability Stability cluster_handling User Handling center Batch-to-Batch Variability synthesis Synthesis Route center->synthesis purification Purification Method center->purification isomers Isomeric Ratio center->isomers storage Storage Conditions (Temp, Light) center->storage solution Solution Stability (pH, Solvent) center->solution solubility Solubilization center->solubility freeze_thaw Freeze-Thaw Cycles center->freeze_thaw

Caption: Key factors influencing product consistency.

By adopting a proactive and systematic approach to quality control, researchers can mitigate the risks associated with the batch-to-batch variability of 17,20-dimethyl PGF1α, leading to more reproducible and reliable scientific outcomes.

References

  • A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. PMC. Available at: [Link]

  • Stereoisomeric relationships among anti-inflammatory activity, inhibition of platelet aggregation, and inhibition of prostaglandin synthetase. PubMed. Available at: [Link]

  • A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. MDPI. Available at: [Link]

  • Recent Analytical Methodologies in Lipid Analysis. PMC. Available at: [Link]

  • Effects of synthetic lipids on solubilization and colloid stability of hydrophobic drugs. ScienceDirect. Available at: [Link]

  • Summary of methods for lipid analysis. ResearchGate. Available at: [Link]

  • Storage stable prostaglandin product. Google Patents.
  • Instability of 6-keto-prostaglandin F1 alpha when subjected to normal extraction procedures. PubMed. Available at: [Link]

  • PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Available at: [Link]

  • 17,20-dimethyl Prostaglandin F1α. Bertin Bioreagent. Available at: [Link]

  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Effects of Stereoisomers on Drug Activity. Juniper Publishers. Available at: [Link]

  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. PMC. Available at: [Link]

  • Defining the Root Cause of Batch-to-Batch Variability. YouTube. Available at: [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

  • Stability studies. F1Pharma. Available at: [Link]

  • Technical Manual PGE2 ELISA Kit. Assay Genie. Available at: [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]

  • Understanding and Controlling Sources of Process Variation: Risks to Achieving Product Critical Quality Attributes. BioProcess International. Available at: [Link]

  • Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? ResearchGate. Available at: [Link]

  • Simultaneous determination of 6-oxo-prostaglandin F1 alpha and 2,3-dinor-6-oxo-prostaglandin F1 alpha in biological fluids by stable isotope dilution and negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Prostaglandin analogs in ophthalmology. PMC. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • PGF1alpha. PubChem. Available at: [Link]

  • Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines. NCBI. Available at: [Link]

  • How Lipid Nanoparticles Overcome Solubility Challenges for Oral and Injectable Formulations. Ascendia Pharma. Available at: [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI. Available at: [Link]

  • A meta-analysis of topical prostaglandin analogs in the treatment of chronic angle-closure glaucoma. NCBI. Available at: [Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing 17,20-dimethyl Prostaglandin F1α Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cytotoxicity of 17,20-dimethyl Prostaglandin F1α Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TS-PGF1A-DM-001[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the cytotoxicity challenges associated with 17,20-dimethyl Prostaglandin F1α (17,20-dimethyl PGF1α).

This compound is a potent, metabolically stable analog of PGF1α. Because it is modified to resist degradation (specifically by 15-hydroxyprostaglandin dehydrogenase), it exhibits 10-to-1,000-fold higher potency than its parent molecule.[1][2]

The Core Problem: Users frequently observe "cytotoxicity" not because the molecule is inherently toxic at physiological levels, but due to three specific workflow errors:

  • Solvent Carryover: Failure to remove shipping solvents (Methyl Acetate).

  • Hyper-Dosing: Using standard prostaglandin concentrations (µM) for a high-potency analog (nM).[1][2]

  • Aqueous Precipitation: Crashing the lipid out of solution directly onto cell membranes.

Module 1: Formulation & Solvent Management

Status: Critical Common Error: Adding the methyl acetate shipping solution directly to cell culture media.

17,20-dimethyl PGF1α is often supplied as a solution in Methyl Acetate .[1][2][3][4] This solvent is highly cytotoxic and volatile. It acts as a membrane stripping agent even at low volumes.

Protocol: Safe Reconstitution Workflow

Objective: Transfer the lipid from a volatile organic solvent to a bio-compatible vehicle (DMSO) without degradation.

  • Evaporation: Aliquot the required amount of Methyl Acetate solution into a glass vial. Evaporate the solvent using a gentle stream of nitrogen gas (N₂) or argon.[2]

    • Why? Oxygen promotes radical oxidation of the alkene double bonds.

  • Reconstitution: Dissolve the resulting crystalline film in high-grade DMSO.

    • Target Stock Concentration: 10 mM or higher.[4][5][6]

    • Why? Minimizing the volume of DMSO required for the final assay.[7][8]

  • Step-Down Dilution: Do not inject the DMSO stock directly into the cell culture well.

    • Step A: Dilute DMSO stock 1:10 into PBS or Media (Intermediate Stock).[2]

    • Step B: Add Intermediate Stock to cells.

Visualization: Solvent Exchange Workflow

ReconstitutionWorkflow Step1 Shipping Vial (Methyl Acetate) Step2 N2 Gas Evaporation (Remove Solvent) Step1->Step2 Aliquot Step3 Dry Film (Unstable to O2) Step2->Step3 Dry Step4 Reconstitute (100% DMSO) Step3->Step4 +DMSO Step5 Intermediate Dilution (PBS/Media) Step4->Step5 1:10 Dilution Step6 Cell Treatment (<0.1% DMSO) Step5->Step6 Final Dose

Figure 1: Critical workflow to remove toxic methyl acetate and prevent precipitation shock.

Module 2: Dosing Strategy & Biological Potency

Status: High Priority Common Error: Treating 17,20-dimethyl PGF1α like standard PGF1α or PGE2.

This analog contains dimethyl modifications at C17 and C20. These steric bulks prevent metabolic attack, drastically increasing the half-life.[1][2] If you treat cells with 10 µM (a standard dose for natural PGs), you are likely overdosing the system by a factor of 100x, leading to FP receptor super-activation or off-target apoptosis.[1][2]

Comparative Potency Table
ParameterNatural PGF1α17,20-dimethyl PGF1αImpact on Cytotoxicity
Metabolic Stability Low (Rapid oxidation)High (Resistant)Accumulation of active drug leads to sustained signaling stress.[1][2]
Receptor Affinity Low/ModerateHighSaturation occurs at much lower concentrations.
Typical Effective Dose 1 - 10 µM10 - 100 nM 10 µM of analog is often toxic.
Solubility (PBS) ~2 mg/mL<0.5 mg/mLHigher risk of precipitation crystals lysing cells.[1][2]
Troubleshooting Protocol: The "Log-Step" Titration

To find the non-cytotoxic therapeutic window:

  • Start with a maximum concentration of 1 µM .

  • Perform 10-fold serial dilutions down to 0.1 nM .

  • Measure cytotoxicity (LDH release or ATP assay) alongside efficacy.

  • Result: You will likely find efficacy at 10-100 nM, where cytotoxicity is negligible.[2]

Module 3: Chemical Stability & Degradation Toxicity

Status: Advanced Common Error: Storing aqueous solutions of the compound.

Prostaglandins of the F-series are generally more stable than E-series, but they can still undergo dehydration or isomerization if mishandled.[2] Degradation products (often cyclopentenone-like structures) are highly reactive electrophiles (Michael acceptors) that covalently bind to cellular proteins, causing massive oxidative stress and cell death.[1][2]

The "Fresh-Use" Rule
  • Never store 17,20-dimethyl PGF1α in aqueous buffers (PBS/Media) for >24 hours.[1][2]

  • Storage: Store only as a crystalline solid or in 100% DMSO/Ethanol at -20°C or -80°C.

Visualization: Mechanisms of Cytotoxicity

CytotoxicityPathways cluster_Physical Physical/Solvent Factors cluster_Bio Biological Factors Source 17,20-dimethyl PGF1α (Input) Solvent DMSO > 0.1% Source->Solvent Improper Dilution Precip Aqueous Precipitation (Crystal Formation) Source->Precip Direct Addition Overdose Hyper-Dosing (>1 µM) Source->Overdose Wrong Potency Est. Membrane Membrane Lysis Solvent->Membrane Precip->Membrane Receptor FP Receptor Overstimulation Overdose->Receptor Apoptosis Apoptosis Induction Receptor->Apoptosis Sustained Ca2+ influx

Figure 2: Distinguishing between physical (solvent/crystals) and biological (receptor-mediated) cytotoxicity.[1][2]

Frequently Asked Questions (FAQ)

Q1: My cells detach from the plate immediately after adding the compound. Is it toxic? A: This is likely solvent shock , not biological toxicity.

  • Diagnosis: Check if you added the Methyl Acetate solution directly.

  • Fix: Evaporate the Methyl Acetate, reconstitute in DMSO, and ensure the final DMSO concentration in the well is <0.1%.[2]

Q2: I see crystals in my cell culture media under the microscope. A: The compound has precipitated. 17,20-dimethyl PGF1α is highly lipophilic.[1][2]

  • Fix: Pre-dilute the DMSO stock into a small volume of PBS/Media while vortexing to create a dispersed intermediate before adding to the main cell volume. Do not exceed the solubility limit (~50 µM in aqueous media).[2]

Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster and can cause "edge effects" in 96-well plates. DMSO is preferred for stability, provided it is kept below 0.1% v/v.[2][7]

Q4: Why is this analog more toxic than my standard PGF2α control? A: It is likely not "more toxic" but "more potent." If you use them at the same molar concentration (e.g., 10 µM), the 17,20-dimethyl analog exerts a much stronger biological effect, potentially driving the cells into excitotoxicity or apoptosis via sustained calcium signaling.[1][2] Lower the dose.

References

  • Cayman Chemical. 17,20-dimethyl Prostaglandin F1α Product Information. Retrieved from [1][2]

  • Cayman Chemical. Prostaglandin F1α Product Information. Retrieved from [1][2]

  • BenchChem. How to minimize DMSO toxicity when using hydrophobic compounds. Retrieved from (General DMSO protocol application).[1][2]

  • National Institutes of Health (PubChem). Prostaglandin F1α Compound Summary. Retrieved from [1][2]

Sources

challenges in the chemical synthesis of 17,20-dimethyl PGF1α

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of 17,20-dimethyl PGF1α. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex prostaglandin analog. As a potent and structurally modified analog of the limaprost family, 17,20-dimethyl PGF1α presents unique synthetic challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in prostaglandin synthesis to navigate the complexities of this specific molecule.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 17,20-dimethyl PGF1α, offering explanations and actionable solutions.

Question 1: I am observing low yields during the introduction of the ω-side chain via the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the olefination step to introduce the ω-side chain are a frequent challenge in prostaglandin synthesis.[2] The primary causes often revolve around the stability of the reagents and the reaction conditions.

  • Ylide/Phosphonate Anion Instability: The phosphonium ylide (Wittig) or phosphonate carbanion (HWE) can be unstable, especially if there are sensitive functional groups present. It is crucial to generate the ylide/anion in situ under strictly anhydrous and anaerobic conditions.

  • Steric Hindrance: The Corey aldehyde, the precursor for the introduction of the ω-side chain, can be sterically hindered, leading to a sluggish reaction. The presence of the 17- and 20-methyl groups in your target molecule's side chain precursor may also contribute to steric hindrance.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical. For the HWE reaction, a strong base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) is typically effective.[2][3]

  • Side Reactions: Aldol condensation of the aldehyde starting material or the product enone can occur, especially with stronger, more sterically hindered bases.

Troubleshooting Steps:

  • Optimize Reagent and Conditions:

    • Ensure all glassware is flame-dried, and solvents are freshly distilled and anhydrous.

    • Use high-purity Horner-Wadsworth-Emmons or Wittig reagents.

    • Perform the reaction under an inert atmosphere (argon or nitrogen).

  • Choice of Base and Temperature:

    • If using NaH, ensure it is fresh and washed with dry hexane to remove mineral oil.

    • Consider using a soluble base like LiHMDS or KHMDS for better homogeneity.

    • Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[3]

  • Consider Alternative Reagents:

    • For the HWE reaction, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) can enhance reactivity.

    • The use of a Still-Gennari olefination can favor the formation of the desired Z-alkene if that is a desired stereochemistry in an analog synthesis.

ParameterRecommendationRationale
Solvent Anhydrous THF or DMEAprotic and effectively solvates the reagents.
Base NaH, LiHMDS, KHMDSStrong enough to deprotonate the phosphonate.
Temperature -78 °C to 0 °CMinimizes side reactions and reagent decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the anion by moisture or oxygen.

Question 2: I am struggling with the stereoselective reduction of the C15-ketone. What methods can I use to achieve the desired 15S-hydroxyl configuration?

Answer:

Achieving the correct stereochemistry at the C15 position is a critical and often challenging step in prostaglandin synthesis. The 15S-hydroxyl group is crucial for biological activity.

  • Challenge of Stereocontrol: Simple reducing agents like sodium borohydride (NaBH₄) will often lead to a mixture of 15S and 15R epimers, which are difficult to separate.

Recommended Solutions:

  • Directed Reduction: The use of a bulky reducing agent can provide facial selectivity.

    • L-Selectride® or K-Selectride®: These bulky tri-sec-butylborohydrides will approach the ketone from the less hindered face, often leading to the desired stereoisomer.

  • Chiral Reducing Agents:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or catecholborane) to achieve high enantioselectivity. This is a very reliable method for obtaining the 15S-alcohol.

  • Enzymatic Reduction:

    • Ketoreductases (KREDs) can offer exceptional stereoselectivity under mild reaction conditions.[2]

Question 3: My final product is contaminated with diastereomers, particularly the 5,6-trans isomer and the 15R-epimer. How can I improve the purification process?

Answer:

The purification of prostaglandin analogs is notoriously difficult due to the presence of closely related stereoisomers.[4][5]

  • Co-elution: Diastereomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

Purification Strategies:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating closely related isomers.[4]

    • A C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of a modifier like formic acid or acetic acid.

  • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times than HPLC for some prostaglandin analogs.

  • Derivatization: In some cases, derivatizing the hydroxyl groups (e.g., as silyl ethers or esters) can alter the polarity and improve separation on silica gel. The protecting groups can then be removed post-purification.

MethodAdvantagesDisadvantages
RP-HPLC High resolution for isomers.[4]Can be time-consuming for large scales.
SFC Fast, high resolution.Requires specialized equipment.
Derivatization Can improve silica gel separation.Adds extra steps to the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of the 17,20-dimethyl PGF1α ω-side chain precursor?

A good starting point for the ω-side chain would be a protected derivative of 3-methyl-6-heptynoic acid or a similar building block. The two methyl groups can be introduced via stereoselective alkylation or by using chiral starting materials.

Q2: How can I monitor the progress of the key reactions in the synthesis?

Thin-layer chromatography (TLC) is a quick and effective way to monitor most reactions. For more detailed analysis, especially for stereoisomeric ratios, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are recommended. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.

Q3: What are the best practices for handling and storing 17,20-dimethyl PGF1α and its intermediates?

Prostaglandins and their intermediates can be sensitive to heat, light, and acid/base. They should be stored at low temperatures (-20 °C or -80 °C) under an inert atmosphere. It is also advisable to store them in a non-protic organic solvent like methyl acetate or acetone.

III. Experimental Workflow & Diagrams

Retrosynthetic Analysis of 17,20-dimethyl PGF1α

The synthesis of 17,20-dimethyl PGF1α can be approached through a convergent strategy, relying on the well-established Corey lactone methodology.[2][6]

G 17,20-dimethyl_PGF1a 17,20-dimethyl PGF1α Lactone_Reduction Lactone Reduction 17,20-dimethyl_PGF1a->Lactone_Reduction Final Steps Corey_Lactone_Diol Corey Lactone Diol Alpha_Side_Chain α-Side Chain (C1-C7) Wittig_HWE Wittig or HWE Reaction Corey_Lactone_Diol->Wittig_HWE Side Chain Introduction Omega_Side_Chain ω-Side Chain with 17,20-dimethyl groups Wittig_HWE->Omega_Side_Chain Corey_Aldehyde Corey Aldehyde Wittig_HWE->Corey_Aldehyde Lactone_Reduction->Corey_Lactone_Diol Oxidation Oxidation Corey_Aldehyde->Oxidation Protected_Corey_Lactone Protected_Corey_Lactone Oxidation->Protected_Corey_Lactone Deprotection Deprotection Protected_Corey_Lactone->Corey_Lactone_Diol Deprotection

Caption: Retrosynthetic analysis of 17,20-dimethyl PGF1α.

Key Synthetic Step: Horner-Wadsworth-Emmons Reaction

This protocol outlines a general procedure for the introduction of the ω-side chain.

Objective: To couple the Corey aldehyde with the phosphonate precursor of the 17,20-dimethyl ω-side chain.

Materials:

  • Corey aldehyde derivative (1 equivalent)

  • Dimethyl (2-oxo-3,6-dimethylheptyl)phosphonate (1.2 equivalents)

  • Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous argon or nitrogen

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere, add the sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then place the flask under high vacuum to remove the hexane.

  • Add anhydrous DME to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the dimethyl (2-oxo-3,6-dimethylheptyl)phosphonate in anhydrous DME to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of the Corey aldehyde derivative in anhydrous DME dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents. (URL: )

  • EP2208724B1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa - Google Patents. (URL: )

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC - NIH. (URL: [Link])

  • US20130211128A1 - Process for the Preparation of Prostaglandin Analogues - Google Patents. (URL: )

  • A General Catalyst Controlled Route to Prostaglandin F2α | Organic Letters. (URL: [Link])

  • Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC. (URL: [Link])

  • Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed. (URL: [Link])

  • 17,20-dimethyl Prostaglandin F1? - Biochemicals - CAT N°: 15790 - Bertin bioreagent. (URL: [Link])

Sources

Validation & Comparative

Validation Guide: 17,20-dimethyl PGF1α Receptor Specificity Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

17,20-dimethyl Prostaglandin F1α is a synthetic analog of the prostaglandin family. Structurally, it is the F-series congener of Limaprost (17,20-dimethyl-Δ2-PGE1), a clinically used vasodilator. While Limaprost is a well-characterized agonist of EP3 and IP receptors, the specific pharmacological profile of its F1α analog remains largely undefined in peer-reviewed literature.

This guide outlines a rigorous validation framework to determine whether 17,20-dimethyl PGF1α retains the vasodilatory properties of its parent PGE1 structure (via IP/EP receptors) or shifts specificity toward the contractile FP receptor , typical of F-series prostaglandins.

Comparative Chemical Profile
Feature17,20-dimethyl PGF1α Limaprost (Comparator) PGF2α (Control)
Core Structure PGF1α (9α,11α-diol)PGE1 (9-keto, 11α-hydroxy)PGF2α (9α,11α-diol, Δ5)
Key Modification 17,20-dimethyl (Stability/Potency)17,20-dimethyl (Stability/Potency)Native
Primary Target (Predicted) FP (Canonical) or IP/EP3 (Structural)EP3 / IP FP
Physiological Effect Unknown (Validation Target)Vasodilation, Anti-plateletVasoconstriction, Luteolysis

Mechanistic Validation Strategy

To objectively validate the effects of 17,20-dimethyl PGF1α, researchers must distinguish between Gs-coupled (IP/EP2/EP4) and Gq-coupled (FP/EP1) signaling pathways. The use of receptor knockout (KO) models is the gold standard to confirm "on-target" efficacy and rule out promiscuous binding.

Signaling Pathway Logic (DOT Diagram)

The following diagram illustrates the divergent signaling pathways that must be interrogated.

G Ligand 17,20-dimethyl PGF1α FP FP Receptor (Gq-coupled) Ligand->FP Hypothesis A IP IP Receptor (Gs-coupled) Ligand->IP Hypothesis B EP3 EP3 Receptor (Gi-coupled) Ligand->EP3 Hypothesis C Ca ↑ Intracellular Ca2+ FP->Ca cAMP_High ↑ cAMP IP->cAMP_High cAMP_Low ↓ cAMP EP3->cAMP_Low Contract Smooth Muscle Contraction Ca->Contract Relax Vasodilation & Platelet Inhibition cAMP_High->Relax cAMP_Low->Contract

Caption: Divergent signaling possibilities for 17,20-dimethyl PGF1α. Validation must distinguish between Calcium mobilization (FP/EP1) and cAMP modulation (IP/EP).

Experimental Protocols for Validation

Phase 1: In Vitro Receptor Profiling (Screening)

Before in vivo knockout usage, establish the affinity profile using heterologous expression systems.

System: HEK293 cells stably expressing human FP, IP, EP1, EP2, EP3, and EP4 receptors. Method:

  • Calcium Mobilization (FLIPR): Load cells with Fluo-4 AM. Treat with 17,20-dimethyl PGF1α (10nM – 10µM).

    • Positive Control: Cloprostenol (FP), Iloprost (IP - at high conc).

    • Interpretation: Signal in FP-expressing cells confirms F-series activity.

  • cAMP Accumulation (GloSensor):

    • Gs Mode (IP/EP2/EP4): Treat cells and measure luminescence.

    • Gi Mode (EP3): Stimulate with Forskolin (10µM), then treat with compound to assess inhibition.

Phase 2: Ex Vivo Functional Validation (Knockout Models)

This phase confirms if the binding affinity translates to tissue-level function using tissues from Ptgfr-/- (FP KO) and Ptgir-/- (IP KO) mice.

Protocol A: Isometric Tension Recording (Aorta/Vena Cava)

Objective: Determine if the compound induces contraction (FP-mediated) or relaxation (IP-mediated).

  • Tissue Preparation: Isolate thoracic aorta from WT, Ptgfr-/-, and Ptgir-/- mice. Cut into 3mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O2/5% CO2).

  • Pre-contraction: Contract rings with Phenylephrine (1µM) to generate tone.

  • Dose-Response: Add cumulative concentrations of 17,20-dimethyl PGF1α (1nM – 10µM).

  • Data Analysis:

    • Relaxation: Calculate % relaxation of PE-induced tone. If relaxation is abolished in Ptgir-/- rings, the compound is an IP agonist.

    • Contraction: Apply to resting rings. If contraction is abolished in Ptgfr-/- rings, it is an FP agonist.

Protocol B: Platelet Aggregation Assay

Objective: IP receptor activation inhibits platelet aggregation. This is a sensitive marker for IP specificity.

  • Blood Collection: Collect blood from WT and Ptgir-/- mice into acid-citrate-dextrose.

  • PRP Preparation: Centrifuge to obtain Platelet-Rich Plasma (PRP).

  • Induction: Induce aggregation with ADP (5µM) or Collagen.

  • Inhibition Test: Pre-incubate with 17,20-dimethyl PGF1α (1 min) before agonist addition.

  • Validation Metric: If the compound inhibits aggregation in WT but fails to inhibit in Ptgir-/- platelets, it is a definitive IP receptor agonist.

Expected Results & Interpretation Guide

Use the following decision matrix to interpret your experimental data.

ObservationWT ResponseKnockout ResponseConclusion
Scenario 1: FP Agonist Strong VasoconstrictionAbolished in FP KO Compound acts as a stable PGF2α mimic.
Scenario 2: IP Agonist Strong VasodilationAbolished in IP KO Compound retains Limaprost-like activity.
Scenario 3: Mixed Weak ContractionUnchanged in FP KOPotential off-target effect (e.g., TP receptor).
Scenario 4: EP3 Agonist Contraction (Fundus)Abolished in EP3 KO Compound is a specific EP3 agonist.
Comparison with Alternatives
  • Vs. Limaprost: If 17,20-dimethyl PGF1α shows high affinity for IP but lower potency than Limaprost, it suggests the 9-keto reduction (PGE -> PGF) reduces IP activity.

  • Vs. Native PGF1α: The 17,20-dimethyl modification is expected to increase metabolic half-life (resistance to 15-PGDH), potentially making this compound a "long-acting" version of PGF1α for in vivo studies.

Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Screen cluster_1 Phase 2: Ex Vivo Knockout Validation Start Start: 17,20-dimethyl PGF1α HEK_Ca HEK-FP / HEK-EP1 (Ca2+ Assay) Start->HEK_Ca HEK_cAMP HEK-IP / HEK-EP2 (cAMP Assay) Start->HEK_cAMP Aorta_WT WT Mouse Aorta HEK_Ca->Aorta_WT If Ca2+ High HEK_cAMP->Aorta_WT If cAMP High Aorta_KO IP-/- or FP-/- Aorta Aorta_WT->Aorta_KO Confirm Specificity Result Define Receptor Profile Aorta_KO->Result

Caption: Step-by-step validation workflow from cell-based screening to tissue-specific knockout confirmation.

References

  • Cayman Chemical. 17,20-dimethyl Prostaglandin F1α Product Information.Link

    • Source of chemical structure and statement regarding lack of published pharmacological reports.
  • Tsuboi, T., et al. (1980). "Pharmacological evaluation of OP-1206 (Limaprost), a prostaglandin E1 derivative, as an antianginal agent." Archives Internationales de Pharmacodynamie et de Therapie. Establishes the pharmacology of the parent compound, Limaprost.
  • Narumiya, S., et al. (1999). "Prostanoid receptors: structures, properties, and functions." Physiological Reviews. Link

    • The authoritative review on prostanoid receptor subtypes and signaling.
  • Murata, T., et al. (1997). "Altered pain perception and inflammatory response in mice lacking the prostaglandin E receptor subtype EP3." Nature.
  • Sugimoto, Y., et al. (1997). "Failure of parturition in mice lacking the prostaglandin F receptor." Science. Link

    • Methodology for FP receptor knockout valid

Comparative Analysis: 17,20-Dimethyl PGF1α vs. Latanoprost & Travoprost

[1][2]

Executive Summary: The Research Probe vs. The Clinical Standard

This guide analyzes the distinct pharmacological roles of 17,20-dimethyl Prostaglandin F1α (17,20-dm PGF1α) versus the clinical standards Latanoprost and Travoprost .[1][2]

The core distinction lies in their utility and design philosophy:

  • Latanoprost/Travoprost are PGF2α analogs engineered for maximum FP receptor affinity and corneal penetration to treat glaucoma (IOP reduction).[1][2]

  • 17,20-dm PGF1α is a PGF1α analog structurally related to Limaprost.[1][2] It serves primarily as a metabolically stable research tool to probe prostaglandin pathways without the rapid degradation typical of endogenous PGs. It lacks the C5-C6 cis-double bond required for high-affinity FP receptor binding, making it pharmacologically distinct from the glaucoma therapeutics.[1][2]

Structural & Mechanistic Profiling

Molecular Architecture

The structural differences dictate the biological function. The "1-series" prostaglandins (PGF1α) lack the 5,6-cis double bond found in the "2-series" (PGF2α/Latanoprost).[1][2]

  • Latanoprost: PGF2α backbone + Phenyl substitution (increases half-life) + Isopropyl ester (prodrug for corneal penetration).[1][2]

  • 17,20-dm PGF1α: PGF1α backbone + 17,20-dimethyl substitution (blocks

    
    -oxidation and 15-PGDH metabolism).[1][2]
    
Signaling Pathway Visualization

The following diagram illustrates the divergence in receptor activation and metabolic fate.

PG_Signalingcluster_0Clinical Efficacy PathwayLatanoprostLatanoprost(Prodrug)Latanoprost_FALatanoprost Free AcidLatanoprost->Latanoprost_FAHydrolysis(Cornea)FP_RecFP Receptor(High Affinity)Latanoprost_FA->FP_RecKi ~2 nMDM_PGF1a17,20-dimethyl PGF1α(Research Tool)DM_PGF1a->FP_RecWeak Binding(>100 nM)IP_RecIP/EP Receptors(Mixed/Low Affinity)DM_PGF1a->IP_RecLikely BindingMetabolismBeta/Omega Oxidation(Rapid Degradation)DM_PGF1a->MetabolismResistant(Dimethyl Block)GqGq ProteinFP_Rec->GqPLCPLC ActivationGq->PLCCaIntracellular Ca2+IncreasePLC->CaMMPMMP Upregulation(ECM Remodeling)Ca->MMPIOPIncreased UveoscleralOutflow (IOP Drop)MMP->IOP

Figure 1: Comparative signaling pathways.[1][2][3][4] Latanoprost targets the FP receptor to lower IOP, while 17,20-dm PGF1α is characterized by metabolic resistance and altered receptor selectivity.[1][2]

Pharmacological Comparison Data

The following table synthesizes experimental data. Note that specific affinity data for 17,20-dm PGF1α is inferred from the PGF1α backbone and Limaprost analogs due to the absence of clinical literature for this specific derivative.

FeatureLatanoprost / Travoprost17,20-dimethyl PGF1α
Primary Class PGF2α Analog (Therapeutic)PGF1α Analog (Research Probe)
FP Receptor Affinity (Ki) High (2–4 nM ) [1]Low (Est. >100 nM ) [2]
Selectivity Profile Highly Selective for FPMixed (Likely IP/EP cross-reactivity)
Metabolic Stability Moderate (Phenyl group slows clearance)High (Dimethyl blocks oxidation)
Physical State Isopropyl Ester (Lipophilic Prodrug)Free Acid (Hydrophilic)
Primary Application Glaucoma (IOP Reduction)Metabolic tracer, Stability studies
Key Structural Feature C5-C6 cis-double bond (Essential for FP)C5-C6 Single bond (Reduces FP affinity)

Experimental Protocols for Comparative Validation

To objectively validate the performance differences described above, researchers should utilize the following self-validating experimental workflows.

Protocol A: FP Receptor Functional Assay (Calcium Flux)

Objective: Quantify the potency difference (EC50) between Latanoprost and 17,20-dm PGF1α at the human FP receptor.[1][2]

Materials:

  • HEK-293 cells stably expressing human FP receptor (hFP).[1][2]

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[1][2]

  • Positive Control: Latanoprost free acid (NOT the ester).[1][2]

  • Test Compound: 17,20-dimethyl PGF1α.[1][2][5]

Workflow:

  • Cell Loading: Incubate hFP-HEK cells with 4 µM Fluo-4 AM for 45 mins at 37°C in HBSS buffer.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

  • Stimulation: Inject serial dilutions (10^-11 M to 10^-5 M) of Latanoprost free acid and 17,20-dm PGF1α.

  • Data Acquisition: Record peak fluorescence response over 120 seconds.

  • Analysis: Plot Log[Concentration] vs. % Max Response.

    • Expected Result: Latanoprost EC50 ~10-50 nM.[1][2] 17,20-dm PGF1α EC50 > 1 µM (Right-shifted curve).[1][2]

Protocol B: Metabolic Stability Assessment

Objective: Demonstrate the enhanced stability of the 17,20-dimethyl analog compared to natural PGF1α or Latanoprost acid.

Workflow:

  • System: Pooled human liver microsomes (HLM) or hepatocytes.[1][2]

  • Incubation: Spike test compounds (1 µM) into HLM suspension (0.5 mg protein/mL) with NADPH regenerating system.

  • Time Points: Quench aliquots at t=0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: 17,20-dm PGF1α will show a significantly longer half-life (

      
      ) due to steric hindrance at the 
      
      
      -chain, preventing 15-PGDH attack.[1][2]

Scientific Synthesis: Why the Difference Matters

The "Double Bond" Determinant

The critical differentiator is the C5-C6 bond . Latanoprost and Travoprost retain the cis-double bond of PGF2α.[2] Crystallographic studies of the FP receptor indicate that this double bond induces a "kink" in the alpha chain, allowing the molecule to fit deeply into the orthosteric binding pocket of the G-protein coupled receptor (GPCR).

17,20-dimethyl PGF1α possesses a flexible, saturated alpha chain.[1][2] This loss of rigidity results in a substantial entropy penalty upon binding, drastically reducing its affinity for the FP receptor.

The "Dimethyl" Shield

The 17,20-dimethyl modification is borrowed from Limaprost (a PGE1 analog).[1][2] Its primary function is steric shielding.[2]

  • Mechanism: The methyl groups at C17 and C20 sterically hinder the enzymes responsible for

    
    -oxidation and 
    
    
    -oxidation.[1][2]
  • Utility: This makes 17,20-dm PGF1α an ideal internal standard for mass spectrometry or a probe in long-duration assays where natural prostaglandins would degrade within minutes.[1][2]

References

  • Stjernschantz, J., & Resul, B. (1992).[1][2] Structure-activity relationships of prostaglandin analogues as ocular hypotensive agents. Current Opinion in Ophthalmology.

  • Hellberg, M. R., et al. (2001).[1][2] The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-PGF2α by Human and Rabbit Ocular Tissue. Journal of Ocular Pharmacology and Therapeutics.

  • PubChem. Prostaglandin F1alpha (Compound Summary). Retrieved from [Link]

  • Kiriyama, M., et al. (1997).[1][2][6] Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors. British Journal of Pharmacology.[2] Retrieved from [Link]

A Researcher's Guide to Confirming the Binding Specificity of 17,20-dimethyl PGF1α to the FP Receptor

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the binding specificity of 17,20-dimethyl PGF1α, a synthetic prostaglandin analog, to the human prostaglandin F receptor (FP receptor). We will delve into the critical experimental methodologies, from initial binding affinity determination to functional cellular assays and broad selectivity profiling, ensuring a thorough and objective evaluation of this compound's interaction with its intended target.

Introduction: The Importance of Specificity in FP Receptor Modulation

The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including uterine smooth muscle contraction, intraocular pressure regulation, and inflammation.[1][2][3] Its endogenous ligand, PGF2α, mediates its effects by activating the FP receptor, which primarily couples to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2][4]

Synthetic prostaglandin analogs, such as 17,20-dimethyl PGF1α, are designed to elicit more potent or prolonged therapeutic effects compared to their endogenous counterparts.[5] 17,20-dimethyl PGF1α is an analog of the limaprost family, with structural modifications intended to increase its half-life and potency.[5] However, the utility and safety of any synthetic ligand are fundamentally dependent on its specificity for the intended target. Off-target binding to other prostanoid receptors (e.g., EP, DP, IP, TP) can lead to undesirable side effects and confound the interpretation of its biological activity.[4] Therefore, a rigorous assessment of binding specificity is a cornerstone of preclinical drug development.

This guide will outline a multi-faceted approach to confidently establish the binding profile of 17,20-dimethyl PGF1α, ensuring that its observed biological effects can be confidently attributed to its interaction with the FP receptor.

Part 1: Quantifying Binding Affinity at the FP Receptor

The foundational step in characterizing a new ligand is to determine its binding affinity for the target receptor. Radioligand binding assays are the gold standard for this purpose, providing sensitive and quantitative data on ligand-receptor interactions.[6][7][8]

Experimental Design: Competitive Radioligand Binding Assay

The principle of a competitive binding assay is to measure the ability of an unlabeled compound (the "competitor," in this case, 17,20-dimethyl PGF1α) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Key Components:

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a high-affinity FP receptor ligand, such as [³H]-PGF2α or a synthetic analog. The choice of radioligand is critical for achieving a robust assay window.

  • Receptor Source: Cell membranes prepared from a cell line stably overexpressing the human FP receptor (e.g., HEK293 or CHO cells). This ensures a high concentration of the target receptor and minimizes interference from other endogenous receptors.[9]

  • Competitor: 17,20-dimethyl PGF1α at a range of concentrations.

  • Control for Non-specific Binding: A high concentration of a known, unlabeled FP receptor agonist (e.g., PGF2α) is used to determine the amount of radioligand that binds non-specifically to the cell membranes and filter plates.

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation: Culture HEK293 cells stably expressing the human FP receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[10] Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand (usually at or near its Kd value for the receptor), and varying concentrations of 17,20-dimethyl PGF1α.[10] Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a saturating concentration of unlabeled PGF2α).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[10]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.[10][11]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 17,20-dimethyl PGF1α that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Binding Affinity Profile

The binding affinity (Ki) of 17,20-dimethyl PGF1α should be compared to that of the endogenous ligand, PGF2α, and other relevant prostaglandin analogs.

CompoundFP Receptor Binding Affinity (Ki, nM)
PGF2α~1-5
17,20-dimethyl PGF1αExperimental Value
Fluprostenol (FP Agonist)~3-4[9]
Latanoprost (FP Agonist)Literature Value
AL-8810 (FP Antagonist)Literature Value

Table 1. Comparative binding affinities of various ligands for the FP receptor.

Part 2: Assessing Functional Activity at the FP Receptor

Demonstrating that 17,20-dimethyl PGF1α not only binds to the FP receptor but also activates it is crucial. Functional assays measure the downstream cellular response following receptor activation.

Experimental Design: Calcium Mobilization Assay

The FP receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[2][4] A calcium mobilization assay is a robust and high-throughput method to quantify the functional potency of an agonist.[12][13][14]

Key Components:

  • Cell Line: HEK293 cells stably expressing the human FP receptor.

  • Calcium Indicator Dye: A fluorescent dye, such as Fluo-4 AM or Fura-2 AM, that exhibits an increase in fluorescence upon binding to calcium.[12][13]

  • Agonists: 17,20-dimethyl PGF1α and PGF2α (as a positive control) at a range of concentrations.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).[12]

Step-by-Step Protocol: Calcium Mobilization Assay
  • Cell Plating: Seed HEK293-FP cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a solution containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[12] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. The instrument will measure the baseline fluorescence and then automatically inject varying concentrations of 17,20-dimethyl PGF1α or PGF2α into the wells. The fluorescence intensity is then monitored over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.[15]

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Visualization: FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PGF1a 17,20-dimethyl PGF1α FP_Receptor FP Receptor PGF1a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates Ca_ER Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol Release

FP Receptor signaling cascade leading to intracellular calcium mobilization.

Data Presentation: Functional Potency Profile
CompoundFP Receptor Functional Potency (EC50, nM)Maximal Response (Emax, % of PGF2α)
PGF2α~1-10100%
17,20-dimethyl PGF1αExperimental ValueExperimental Value

Table 2. Comparative functional potencies of ligands at the FP receptor.

Part 3: Establishing Binding Selectivity

The final and most critical step is to determine the selectivity of 17,20-dimethyl PGF1α for the FP receptor over other related prostanoid receptors. This is essential to ensure that the observed biological effects are not due to off-target interactions.

Experimental Design: Prostanoid Receptor Selectivity Panel

A comprehensive selectivity profile should be generated by testing 17,20-dimethyl PGF1α in binding assays for a panel of other prostanoid receptors.

Receptor Panel:

  • EP Receptors: EP1, EP2, EP3, EP4

  • DP Receptors: DP1, DP2 (CRTH2)

  • IP Receptor

  • TP Receptor

The experimental setup for these binding assays is similar to the one described for the FP receptor, using cell membranes from cell lines individually expressing each of these receptors and their respective validated radioligands.

Data Presentation: Prostanoid Receptor Selectivity Profile
Receptor17,20-dimethyl PGF1α Binding Affinity (Ki, nM)Selectivity (Ki Off-Target / Ki FP)
FP Experimental Value -
EP1Experimental ValueCalculated Value
EP2Experimental ValueCalculated Value
EP3Experimental ValueCalculated Value
EP4Experimental ValueCalculated Value
DP1Experimental ValueCalculated Value
DP2Experimental ValueCalculated Value
IPExperimental ValueCalculated Value
TPExperimental ValueCalculated Value

Table 3. Selectivity profile of 17,20-dimethyl PGF1α across the prostanoid receptor family.

A selectivity of >100-fold over other receptors is generally considered a good indicator of a selective compound.

Conclusion

By systematically applying the methodologies outlined in this guide—competitive radioligand binding to determine affinity, calcium mobilization to assess functional potency, and a comprehensive selectivity screen—researchers can definitively characterize the binding specificity of 17,20-dimethyl PGF1α for the FP receptor. This rigorous, multi-pronged approach provides the necessary data to confidently advance promising compounds into further preclinical and clinical development, ensuring a solid understanding of their molecular mechanism of action.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link].

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 79-91. Available at: [Link].

  • Wikipedia. Prostaglandin F receptor. Available at: [Link].

  • Incardona, F., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (132), 56716. Available at: [Link].

  • Patsnap. (2024). What are PTGFR modulators and how do they work? Available at: [Link].

  • Wang, D., & Dubois, R. N. (2010). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Bioscience, 15(1), 31-41. Available at: [Link].

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

  • Fan, H., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2738. Available at: [Link].

  • O'Hayre, M., et al. (2013). Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Journal of Biological Chemistry, 288(18), 12795-12808. Available at: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link].

  • Nials, A. T., et al. (2011). Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. British Journal of Pharmacology, 164(2b), 521-533. Available at: [Link].

  • Eurofins Discovery. GPCR Radioligand Binding. Available at: [Link].

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link].

  • Toyoda, Y., et al. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv. Available at: [Link].

  • Sugimoto, Y., et al. (2017). Involvement of PGE2, PGF2α and FP receptors in regulation of IOP. Scientific Reports, 7(1), 1-10. Available at: [Link].

  • Toyoda, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available at: [Link].

  • Jones, R. L., et al. (2009). The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. British Journal of Pharmacology, 158(8), 1943-1957. Available at: [Link].

  • ION Biosciences. Calcium Assays | Calcium Indicators. Available at: [Link].

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(10), 915-928. Available at: [Link].

  • Princen, K., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56912. Available at: [Link].

  • Bertin Bioreagent. 17,20-dimethyl Prostaglandin F1α. Available at: [Link].

  • Ganesh, T., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science, 5(2), 108-120. Available at: [Link].

  • Alexander, S. P. H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2267, 1-18. Available at: [Link].

  • Lake, D., et al. (2016). A guide to ERK dynamics, part 2: downstream decoding. Journal of Cell Biology, 215(3), 317-329. Available at: [Link].

  • Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 122(2), 217-224. Available at: [Link].

  • Fleetwood, A. D., et al. (2021). Identification of ligand-specific G protein-coupled receptor states and prediction of downstream efficacy via data-driven modeling. eLife, 10, e64207. Available at: [Link].

  • Jahn, U., et al. (2018). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Antioxidants & Redox Signaling, 29(16), 1547-1560. Available at: [Link].

  • Zakrzewska, M., et al. (2019). Crosstalk between p38 and Erk 1/2 in Downregulation of FGF1-Induced Signaling. International Journal of Molecular Sciences, 20(8), 1845. Available at: [Link].

  • Wierbowski, M., et al. (2019). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology, 96(3), 346-357. Available at: [Link].

  • ResearchGate. Figure 2. Optimization of compound competition binding assays. Available at: [Link].

  • de Graaf, C., et al. (2011). Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation. Journal of Medicinal Chemistry, 54(21), 7545-7555. Available at: [Link].

  • Griffin, B. W., et al. (2000). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Current Medicinal Chemistry, 7(5), 545-559. Available at: [Link].

  • Pinto-Vieira, C., et al. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega, 5(16), 9295-9302. Available at: [Link].

  • Nakhjavani, M., et al. (2015). Prostaglandin F2 alpha plasma concentration predicts glycemic control and oxidation status in patients with type 2 diabetes mellitus. Clinical Laboratory, 61(1-2), 103-110. Available at: [Link].

  • Kumar, A., et al. (2021). Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides. Molecules, 26(3), 565. Available at: [Link].

  • ResearchGate. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Available at: [Link].

  • Wang, Y., et al. (2000). Design and synthesis of 13,14-dihydro prostaglandin F(1alpha) analogues as potent and selective ligands for the human FP receptor. Journal of Medicinal Chemistry, 43(6), 1173-1182. Available at: [Link].

  • Gao, L., et al. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 1058. Available at: [Link].

  • Sabaté, R., et al. (2020). Real-Time BODIPY-Binding Assay To Screen Inhibitors of the Early Oligomerization Process of Aβ1-42 Peptide. ChemBioChem, 21(8), 1183-1188. Available at: [Link].

  • Mori, K., et al. (1993). Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells. Biology of Reproduction, 49(2), 351-357. Available at: [Link].

  • PubChem. PGF1alpha. Available at: [Link].

Sources

Comparative Guide: Analytical Cross-Validation for 17,20-Dimethyl PGF1α Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 17,20-dimethyl Prostaglandin F1α (17,20-dm-PGF1α) presents a distinct bioanalytical challenge.[1][2] As a synthetic analog of the Limaprost family, its structural modifications—specifically the dimethyl substitution at C17 and C20—enhance metabolic stability and lipophilicity compared to endogenous PGF1α.

This guide provides a technical cross-validation framework between Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) (the reference method) and Enzyme-Linked Immunosorbent Assay (ELISA) (the high-throughput alternative).[1][2]

The Bottom Line: While ELISA offers cost-effective screening, it suffers from significant cross-reactivity risks with endogenous prostaglandins.[1][2] UHPLC-MS/MS is the mandatory reference standard for pharmacokinetic (PK) profiling and regulatory submissions.[1] Cross-validation using the Bland-Altman approach is required to define the "Fit-for-Purpose" utility of immunoassay data.[2]

The Analytical Landscape

The Analyte: 17,20-dimethyl PGF1α[1][2][3][4]
  • Formula: C₂₂H₄₀O₅[2][3]

  • Molecular Weight: 384.55 g/mol [1][2]

  • Key Property: The dimethyl groups at the ω-tail prevent rapid

    
    -oxidation, extending half-life but complicating separation from endogenous isomers (e.g., PGF1α, 6-keto-PGF1α).[1][2]
    
Comparison Matrix
FeatureMethod A: UHPLC-MS/MS (ESI-)Method B: Competitive ELISA
Specificity High (Mass-based discrimination)Moderate/Low (Antibody affinity dependent)
Sensitivity (LLOQ) 1–5 pg/mL (requires SPE)10–30 pg/mL (Matrix dependent)
Throughput 10–15 mins/sample40 samples/plate (3–4 hours)
Capital Cost High (>$300k)Low (<$2k)
Primary Risk Ion Suppression (Phospholipids)Cross-reactivity (Endogenous PGF1α)

Method A: The Reference Standard (UHPLC-MS/MS)[1][2]

This protocol establishes the "True Value" for validation. It utilizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the carboxylic acid moiety.

Experimental Protocol

Step 1: Sample Preparation (Solid Phase Extraction)

  • Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for separating phospholipids that cause ion suppression in the MS source.[1]

  • Cartridge: Oasis HLB or Strata-X (Polymeric Reversed-Phase), 30 mg.[1][2]

  • Conditioning: 1 mL Methanol

    
     1 mL Water.
    
  • Loading: Acidify plasma (200 µL) with formic acid (pH 3.5) to protonate the carboxylic acid, increasing retention. Load sample.

  • Wash: 1 mL 5% Methanol (Removes salts/proteins).[1]

  • Elution: 1 mL Acetonitrile/Methanol (90:10).

  • Reconstitution: Evaporate under N₂; reconstitute in 100 µL Mobile Phase A/B (80:20).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid (Enhances negative ionization).[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).[1]

  • Gradient: Steep ramp (20% B to 90% B over 8 mins) to elute the lipophilic dimethyl analog after the endogenous PGF1α.

Step 3: Mass Spectrometry (MRM Parameters)

  • Ionization: ESI Negative Mode.

  • Precursor Ion: m/z 383.5

    
    [1][2]
    
  • Quantifier Transition: m/z 383.5

    
     339.5 (Loss of 
    
    
    
    ).[1]
  • Qualifier Transition: m/z 383.5

    
     291.3 (Side chain cleavage).[1]
    
  • Internal Standard: Use PGF1α-d9 (or 17,20-dimethyl PGF1α-d4 if custom synthesized) to correct for recovery loss.

Method B: The Screening Alternative (ELISA)[1]

This protocol utilizes a competitive enzyme immunoassay.[4] The key challenge is that antibodies raised against PGF1α may have variable affinity for the 17,20-dimethyl analog.

Experimental Protocol

Step 1: Matrix Interference Check

  • Critical Step: Perform a "Spike-and-Recovery" test.[2][5] Spike known concentrations of 17,20-dm-PGF1α into the biological matrix (plasma/serum).[1][2]

  • If recovery is <80% or >120%, extraction is mandatory (follow SPE steps from Method A).[1] Direct assay is rarely viable for lipid mediators in plasma.

Step 2: Assay Procedure

  • Incubation: Add 50 µL Sample + 50 µL Acetylcholinesterase (AChE) Tracer + 50 µL Antiserum.[1] Incubate 18 hours at 4°C (Equilibrium binding increases sensitivity).

  • Wash: 5x with Wash Buffer (PBS + 0.05% Tween 20).[1]

  • Development: Add Ellman’s Reagent. Read absorbance at 412 nm.

Step 3: Specificity Correction

  • Calculate the Cross-Reactivity (CR) factor.

  • 
    [1][2]
    
  • Note: If the antibody is specific for PGF1α, the 17,20-dimethyl analog might read lower (e.g., 50% cross-reactivity).[1] You must apply a correction factor to the raw ELISA data if using a generic PGF1α kit.

Cross-Validation Workflow & Visualization

The following diagram illustrates the decision logic and workflow for cross-validating these methods, compliant with ICH M10.

CrossValidation Start Biological Sample (Plasma/Tissue) Split Split Sample Start->Split LCMS_Prep SPE Extraction (Remove Phospholipids) Split->LCMS_Prep Aliquot 1 ELISA_Prep Dilution / LLE Split->ELISA_Prep Aliquot 2 LCMS_Run UHPLC-MS/MS (MRM: 383.5 -> 339.5) LCMS_Prep->LCMS_Run LCMS_Data Reference Data (Concentration A) LCMS_Run->LCMS_Data Stats Statistical Comparison (Bland-Altman / %Diff) LCMS_Data->Stats ELISA_Run Competitive ELISA (412 nm Absorbance) ELISA_Prep->ELISA_Run ELISA_Data Test Data (Concentration B) ELISA_Run->ELISA_Data ELISA_Data->Stats Decision Pass ICH M10? Stats->Decision Valid Method Validated for Routine Use Decision->Valid Bias < ±20% Invalid Recalibrate ELISA or Use LC-MS Only Decision->Invalid Bias > ±20%

Figure 1: Cross-validation workflow ensuring regulatory compliance (ICH M10) between Ligand Binding Assays (ELISA) and Chromatographic Methods (LC-MS/MS).

Statistical Analysis & Acceptance Criteria

Do not rely solely on correlation coefficients (


), as they mask systematic bias.[1] Use the Incurred Sample Reanalysis (ISR)  logic adapted for cross-validation.
The Bland-Altman Assessment

Plot the difference between methods against the mean of the methods.

  • X-Axis:

    
    [1][2]
    
  • Y-Axis:

    
    [1][2]
    
Acceptance Criteria (ICH M10)

For the ELISA method to be considered a valid surrogate for the LC-MS method:

  • Mean Bias: The absolute mean difference should be ≤ 20% .

  • Concordance: At least 67% of the paired samples must have a difference within ±30% of the mean.

  • Trend Analysis: The Bland-Altman plot must show no concentration-dependent drift (e.g., ELISA overestimating at high concentrations due to saturation).[1][2]

Troubleshooting Discordance

If the methods disagree:

  • ELISA > LC-MS: Indicates positive interference .[2] Likely cross-reactivity with endogenous PGF1α or incomplete removal of matrix proteins. Solution: Improve SPE wash steps or switch to a more specific antibody.

  • LC-MS > ELISA: Indicates ion suppression in MS (rare if SPE is used) or antibody masking in ELISA (analyte bound to albumin).[1][2] Solution: Use saponification to release esterified prostaglandins before analysis.

References

  • ICH M10 Bioanalytical Method Validation Guideline. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6] Link

  • Cayman Chemical. (n.d.).[1][7][8] 17,20-dimethyl Prostaglandin F1α Product Information & Physical Properties. Link

  • Murphy, R. C., et al. (2005).[1] Mass Spectrometry of Prostaglandins and Isoprostanes. Journal of Lipid Research. (Foundation for lipidomic MS protocols).[1] Link

  • Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 17,20-dimethyl Prostaglandin F1α

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 17,20-dimethyl Prostaglandin F1α. As a potent synthetic analog of the limaprost family, this compound necessitates rigorous disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for managing this potent chemical waste stream.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough hazard assessment. 17,20-dimethyl Prostaglandin F1α is a potent compound, with structural modifications that confer a 10 to 1,000-fold increase in potency over its parent compound.[1] While specific toxicological data may be limited, its high pharmacological activity requires that it be managed as a hazardous substance.[2]

Under the guidelines of the Environmental Protection Agency (EPA), a chemical waste can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given the potent biological effects of prostaglandin analogs, 17,20-dimethyl Prostaglandin F1α waste must be treated as characteristically toxic hazardous waste .[4][5] Therefore, disposal into sanitary sewers or regular trash is strictly prohibited.[3][6]

Compound Characteristics
Formal Name 9α,11α,15S-trihydroxy-17S,20-dimethyl-prost-13E-en-1-oic acid[1]
Molecular Formula C₂₂H₄₀O₅[1]
Potency High; 10-1,000 times more potent than the parent prostaglandin E1 analog[1]
Primary Hazard Potent, pharmacologically active substance with unknown full toxicological profile[1][2]
Waste Classification Hazardous Waste (Assumed Toxic)

Personal Protective Equipment (PPE) and Safe Handling

Due to the compound's potency, stringent handling procedures are mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.[7][8] The open handling of potent powders is expressly forbidden.[8]

All handling and preparation of waste should be conducted within a certified chemical fume hood.

Required PPE includes:

  • Eye and Face Protection: Wear safety goggles with side shields or a full-face shield to protect against splashes.[9]

  • Hand Protection: Use impervious, chemical-resistant gloves such as nitrile. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: An impervious lab coat or gown is required to protect skin and personal clothing from contamination.[9]

  • Respiratory Protection: If there is any risk of generating aerosols or dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[9]

Step-by-Step Disposal Protocol

This protocol ensures that 17,20-dimethyl Prostaglandin F1α waste is handled in a manner that is safe, compliant, and self-validating.

Step 1: Waste Identification and Segregation

Immediately upon generation, declare any material containing or contaminated with 17,20-dimethyl Prostaglandin F1α as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions (both aqueous and solvent-based).

  • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

  • Spill cleanup materials.

Causality: It is critical to segregate this waste stream from all other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible chemicals can cause dangerous reactions.[3][6]

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible, leak-proof containers with secure, screw-top lids.[10][11] For liquid waste, secondary containment (such as a larger, shatter-proof container) is mandatory to prevent spills.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:

    • The full chemical name: "17,20-dimethyl Prostaglandin F1α"

    • An accurate list of all components and their approximate concentrations (including solvents).

    • The date when waste was first added to the container.

Step 3: Waste Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12] This can be a designated area within the chemical fume hood or a specific lab bench.[11]

  • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[11]

Step 4: Request for Disposal
  • Do not attempt to dispose of the waste yourself. All hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste contractor.[6][12]

  • Once the waste container is full or you are finished generating this type of waste, submit a chemical waste pickup request through the proper institutional channels.[13]

Decontamination and Spill Management

  • Surface Decontamination: All work surfaces and equipment should be wiped down with an appropriate solvent (e.g., ethanol), followed by a detergent solution. The cleaning materials (wipes, pads) must also be disposed of as hazardous waste.

  • Glassware Decontamination: Reusable glassware should be rinsed with a solvent known to dissolve the compound. This initial rinseate is considered hazardous waste and must be collected. Subsequent cleaning can proceed with standard lab detergents.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is outside a fume hood and there is a risk of aerosolization, evacuate the area.

    • Wearing full PPE, contain the spill using an appropriate absorbent material from a chemical spill kit.

    • Carefully collect the absorbent material and any contaminated debris, place it in a sealed container, and label it as hazardous waste.[14]

    • Report the spill to your laboratory supervisor and EHS department.

Disposal and Decontamination Workflow

G Disposal Workflow for 17,20-dimethyl Prostaglandin F1α cluster_0 Waste Generation & Handling cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generated (Pure compound, solutions, contaminated materials) B Wear Full PPE (Gloves, Gown, Eye Protection) A->B C Segregate Waste Stream (Do not mix with others) B->C D Select & Label Container ('Hazardous Waste', full chemical name) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment for liquids E->F G Weekly Inspection (Check for leaks) E->G H Container Full or Project Complete? E->H I Submit Waste Pickup Request to EHS/Waste Management H->I Yes J EHS Collects Waste for Final Disposal via Licensed Hauler I->J K Maintain Records J->K

Caption: Decision workflow for the safe disposal of 17,20-dimethyl Prostaglandin F1α.

Advanced Topic: Chemical Deactivation Considerations

Chemical deactivation aims to reduce the hazard of a substance before disposal. Methods such as adsorption onto activated carbon or chemical oxidation have been explored for various active pharmaceutical ingredients (APIs).[15][16] For example, activated carbon has shown promise in effectively binding a wide range of APIs, rendering them less bioavailable.[15]

However, attempting to deactivate a potent compound like 17,20-dimethyl Prostaglandin F1α in the lab is not recommended as a standard procedure.

Expertise-Driven Caution: The introduction of deactivation agents (e.g., oxidizers, adsorbents) creates a more complex waste mixture, which may complicate analysis and final disposal for your EHS office. Furthermore, incomplete reactions could produce unknown, potentially hazardous byproducts.

Trustworthiness Protocol: Any chemical deactivation protocol must be:

  • Thoroughly validated for the specific compound.

  • Subjected to a comprehensive risk assessment.

  • Explicitly approved in writing by your institution's EHS department before implementation.

Without this rigorous oversight, the safest and most compliant method remains the direct collection of the untreated hazardous waste by qualified professionals.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • RARC Guidelines for Animal Researchers Disposal of Pharmaceuticals & Medical Materials. University of Wisconsin-Madison. [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. AAPS PharmSciTech. [Link]

  • Inactivation of prostaglandins by the lungs. Nature. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • Inhibition by clinically used dyes of prostaglandin inactivation in rat and human lung. British Journal of Clinical Pharmacology. [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Mechanism for Irreversible Self-Deactivation of Prostaglandin Synthetase. The Journal of Biological Chemistry. [Link]

  • Safe handling of hazardous drugs. Canadian Journal of Health Technologies. [Link]

  • Applying Lessons Learnt from potent compound safe handling in pharmaceutical industry to toxic chemical agents in general industry. ResearchGate. [Link]

  • 17,20-dimethyl Prostaglandin F1α. Bertin Bioreagent. [Link]

  • Prostaglandins and prostaglandin-analogues used in cosmetic products. Scientific Committee on Consumer Safety. [Link]

  • Prostaglandin Analogs. Cosmetic Ingredient Review. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.